N-Benzyl-N-cyclopropylcyclopropanamine
Description
Properties
IUPAC Name |
N-benzyl-N-cyclopropylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCJEFVOVIFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441371 | |
| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246257-67-0 | |
| Record name | N,N-Dicyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246257-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of N-Benzyl-N-cyclopropylcyclopropanamine
Foreword: The Imperative for Novel Scaffolds in Modern Chemistry
In the landscape of drug discovery and materials science, the exploration of novel molecular architectures is paramount. Tertiary amines, in particular, represent a cornerstone of pharmacologically active compounds. The introduction of sterically constrained, three-dimensional moieties like cyclopropyl groups can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity. This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of N-Benzyl-N-cyclopropylcyclopropanamine, a unique tertiary amine featuring dual cyclopropyl substituents. Our approach is grounded in robust, high-yield chemical transformations and validated by a multi-technique analytical workflow, ensuring both reproducibility and the unequivocal confirmation of the target structure.
Strategic Approach: A Convergent Synthesis via Reductive Amination
A retrosynthetic analysis of the target compound, this compound, points to a logical and efficient convergent strategy. The most robust and scalable method for constructing the key C-N bonds is through sequential reductive amination. This approach offers high selectivity, mild reaction conditions, and avoids the common pitfalls of direct alkylation, such as over-alkylation and low yields.
Our strategy is twofold:
-
Synthesis of the Key Intermediate: First, we will synthesize the secondary amine precursor, N-benzylcyclopropanamine, by reacting benzylamine with cyclopropanecarboxaldehyde.
-
Final Product Formation: Subsequently, this intermediate will undergo a second reductive amination with another equivalent of cyclopropanecarboxaldehyde to yield the final tertiary amine product.
This two-step process provides clear checkpoints for purification and characterization, ensuring the integrity of the final compound.
An In-depth Technical Guide on the Physicochemical Properties of N-Benzyl-N-cyclopropylcyclopropanamine
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful therapeutic agent's journey from the laboratory to clinical application. These intrinsic physical and chemical characteristics, including but not limited to solubility, lipophilicity, and ionization state (pKa), are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An optimal balance of these properties is paramount, as it directly influences a compound's bioavailability, efficacy, and potential for off-target effects and toxicity.[2][3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of N-Benzyl-N-cyclopropylcyclopropanamine, a novel tertiary amine, and outlines the experimental methodologies for their precise determination. For the purpose of this guide, and due to the limited publicly available data on this compound, we will reference data for the structurally related compound, N-benzylcyclopropylamine, to illustrate the importance of these parameters.
Chemical Identity and Structural Attributes
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₁₇N
-
Molecular Weight: 187.28 g/mol
-
Chemical Structure:
-
A central tertiary amine nitrogen atom.
-
One benzyl group (-CH₂-Ph).
-
Two cyclopropyl groups.
-
Core Physicochemical Properties: A Detailed Examination
The therapeutic potential of this compound is intrinsically linked to its physicochemical profile. Below, we delve into the critical parameters and present available data for the related compound, N-benzylcyclopropylamine, for illustrative purposes.
Table 1: Physicochemical Data for the Related Compound N-benzylcyclopropylamine (CAS 13324-66-8)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | [5][6] |
| Molecular Weight | 147.22 g/mol | [5][7][8] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | Approx. 230 - 235 °C | [7] |
| Solubility in Water | Poorly soluble | [7] |
| LogP (Octanol/Water Partition Coefficient) | 1.939 (Crippen Calculated) | [5] |
Note: The data presented above is for N-benzylcyclopropylamine and should be considered as an approximation for this compound. Experimental determination of these properties for this compound is essential.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[3] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[9][10]
-
LogP: For non-ionizable compounds, LogP is a constant. A positive value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9][10] For oral drug candidates, a LogP value of less than 5 is generally desirable according to Lipinski's Rule of 5.[9][10]
-
LogD: For ionizable molecules like this compound, the distribution coefficient (LogD) is pH-dependent and provides a more physiologically relevant measure of lipophilicity.[10] It is typically determined at a physiological pH of 7.4.[10][11]
Solubility
Aqueous solubility is a prerequisite for the absorption of an orally administered drug.[3] Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of amines is highly dependent on pH. As bases, amines are generally more soluble in acidic solutions due to the formation of more polar ammonium salts.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[12] For a basic compound like an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion). The ionization state of a drug affects its solubility, permeability, and binding to its target. Predicting the pKa of amines can be achieved through computational models, but experimental determination remains the gold standard.[13][14]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of this compound and add it to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Ensure an excess of the solid compound is present to achieve saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Diagram of the Solubility Determination Workflow:
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the traditional and most reliable method for determining LogP.
Methodology:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., water).
-
Add an equal volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
-
Concentration Measurement:
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Diagram of the Shake-Flask LogP Determination:
Caption: Shake-flask method for LogP determination.
Protocol 3: Determination of the Ionization Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[15]
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of this compound in a known volume of deionized water or a solution of known ionic strength.
-
-
Titration Setup:
-
Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
-
Titration:
-
incrementally add a standardized solution of a strong acid (e.g., HCl) to the amine solution using a precision burette.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.
-
Diagram of the pKa Determination by Potentiometric Titration:
Caption: Potentiometric titration for pKa determination.
Conclusion: A Forward Look
The physicochemical properties of this compound will be the ultimate arbiters of its success as a potential therapeutic agent. A comprehensive and early-stage characterization of its solubility, lipophilicity, and ionization constant is not just recommended but essential for guiding medicinal chemistry efforts, formulating a viable drug product, and predicting its in vivo performance. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data necessary to make informed decisions throughout the drug development pipeline.
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"N-Benzyl-N-cyclopropylcyclopropanamine CAS number and molecular structure"
An In-Depth Technical Guide to N-Benzylcyclopropanamine
A Note on Nomenclature
This guide focuses on the chemical compound N-Benzylcyclopropanamine . While the initial topic requested was "N-Benzyl-N-cyclopropylcyclopropanamine," publicly available scientific literature and chemical databases predominantly refer to the structure containing a single benzyl group and a single cyclopropyl group attached to the nitrogen atom. Therefore, this document will detail the synthesis, properties, and applications of N-Benzylcyclopropanamine, CAS No. 13324-66-8.
Core Compound Identification
N-Benzylcyclopropanamine is a secondary amine that incorporates both a rigid cyclopropyl moiety and a flexible benzyl group. This combination of structural features makes it an interesting building block for medicinal chemistry and materials science.
-
Chemical Name: N-Benzylcyclopropanamine
-
Synonyms: N-Cyclopropylbenzylamine, Benzyl-cyclopropyl-amine, N-Cyclopropylbenzenemethanamine[1]
Molecular Structure
The structure consists of a cyclopropane ring and a benzyl group bonded to a central nitrogen atom.
SMILES: c1ccc(CNC2CC2)cc1[3] InChI Key: USBAUXJPPHVCTF-UHFFFAOYSA-N[1][3]
Caption: 2D representation of N-Benzylcyclopropanamine.
Physicochemical and Computed Properties
The properties of N-Benzylcyclopropanamine are summarized below. These values are a mix of experimental data from commercial suppliers and computed properties from chemical databases.
| Property | Value | Unit | Source |
| Appearance | Colorless to pale yellow liquid | - | [5] |
| Boiling Point | ~230 - 235 | °C | [5] |
| Density | ~1.0 (estimated) | g/cm³ | [5] |
| Solubility in Water | Poorly soluble | - | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether | - | [5] |
| XLogP3 | 2.1 | - | [1] |
| Topological Polar Surface Area | 12 | Ų | [1] |
| Hydrogen Bond Donor Count | 1 | - | [1] |
| Hydrogen Bond Acceptor Count | 1 | - | [1] |
| Rotatable Bond Count | 3 | - | [1] |
Synthesis via Reductive Amination
The most direct and widely applicable method for synthesizing N-benzylamines is the reductive amination of an aldehyde with a primary amine. For N-Benzylcyclopropanamine, this involves the reaction of benzaldehyde with cyclopropylamine. The process occurs in two main stages: the formation of an intermediate imine, followed by its reduction to the final amine.
Rationale for Method Selection
Expertise & Experience: Reductive amination is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity. The reaction typically proceeds with high yield and selectivity. The choice of a one-pot procedure, where the imine is formed and reduced in situ, is preferred for process efficiency as it eliminates the need to isolate the often-unstable imine intermediate.
Trustworthiness: The self-validating nature of this protocol lies in the clear progression of the reaction, which can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials (benzaldehyde and cyclopropylamine) and the appearance of the target amine product confirm the reaction's success.
Proposed Synthetic Workflow
Caption: Workflow for the synthesis of N-Benzylcyclopropanamine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination.[6]
-
Imine Formation:
-
To a solution of cyclopropylamine (1.0 eq) in a suitable solvent such as methanol (MeOH) in a round-bottom flask, add benzaldehyde (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The formation of the N-benzylidenecyclopropanamine intermediate can be monitored by TLC. Causality: Methanol is an excellent solvent for both reactants and the reducing agent, and it does not interfere with the reaction. The initial stirring period allows for the equilibrium between the amine, aldehyde, and the imine to be established.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 6-12 hours or until the reaction is complete as indicated by TLC. Causality: NaBH₄ is a mild and selective reducing agent that efficiently reduces the imine C=N bond without affecting the benzene ring. The portion-wise addition at low temperature controls the exothermic reaction and prevents side reactions.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Perform a liquid-liquid extraction by adding water and an organic solvent like ethyl acetate. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel to yield pure N-Benzylcyclopropanamine.
-
Potential Applications and Research Context
N-Benzylcyclopropanamine is primarily sold as a biochemical for research purposes.[2] Its structure, however, is suggestive of several areas of potential application in drug discovery and development.
-
Neuropharmacology: The benzylamine scaffold is a well-known pharmacophore found in many neurologically active compounds. Related dibenzylamine derivatives are known to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of neurodegenerative disorders like Alzheimer's disease.[7] The inclusion of the cyclopropyl group can introduce conformational rigidity and alter metabolic stability, making it a valuable candidate for library synthesis in neuropharmacological screening.
-
Enzyme Inhibition: Cyclopropylamines are known mechanism-based inhibitors of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. The combination of the benzyl and cyclopropyl groups could lead to novel inhibitors with unique selectivity profiles.
-
Synthetic Building Block: As a secondary amine, it serves as a versatile intermediate for the synthesis of more complex molecules, including tertiary amines, amides, and other derivatives for various chemical and pharmaceutical applications.
Safety, Handling, and Storage
-
Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[4]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances like oxidizing agents.[5] It should be kept in a tightly sealed container to protect it from moisture and air.[5]
-
Shipping: As a chemical substance, transportation must comply with regulations for hazardous materials.[5]
Conclusion
N-Benzylcyclopropanamine (CAS 13324-66-8) is a readily synthesizable secondary amine with a unique structural profile. Its combination of a benzyl group and a cyclopropyl ring makes it a compound of interest for researchers in medicinal chemistry, particularly in the exploration of new neurologically active agents. The established synthetic route via reductive amination provides a reliable method for its preparation, enabling further investigation into its chemical properties and potential therapeutic applications.
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Cheméo. Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). [Link]
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PubChem. N-benzyl-N-propylcyclopropanamine. National Center for Biotechnology Information. [Link]
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PubChem. N-benzyl-N-propylcyclopentanamine. National Center for Biotechnology Information. [Link]
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PubChem. Benzyl(cyclopropylmethyl)amine. National Center for Biotechnology Information. [Link]
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A Practical Guide to the Spectroscopic Characterization of N-Benzyl-N-cyclopropylcyclopropanamine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel tertiary amine, N-Benzyl-N-cyclopropylcyclopropanamine. As experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological resource for researchers in organic synthesis and drug development. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles and data from analogous structures. Furthermore, this guide details robust, field-proven protocols for acquiring and interpreting high-quality spectroscopic data, ensuring a self-validating system for structural confirmation. The causality behind experimental choices is explained, empowering scientists to not only replicate but also adapt these methods for other novel compounds.
Introduction: The Structural Landscape of this compound
This compound is a unique tertiary amine featuring a benzyl group and two sterically demanding cyclopropyl rings attached to a central nitrogen atom. The presence of the strained cyclopropyl moieties and the aromatic benzyl group dictates a distinct electronic and conformational environment, which will be reflected in its spectroscopic signatures. This guide will deconstruct the expected spectroscopic characteristics of this molecule, providing a roadmap for its unambiguous identification.
The molecular structure consists of several key fragments:
-
Benzyl Group: A phenyl ring attached to a methylene (CH₂) bridge.
-
Cyclopropyl Groups: Two three-membered aliphatic rings.
-
Tertiary Amine: A nitrogen atom bonded to three carbon atoms.
Understanding the expected spectroscopic behavior of these individual components is crucial for interpreting the data of the entire molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment, connectivity, and symmetry of the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the benzyl and cyclopropyl protons. The strained nature of the cyclopropyl ring significantly influences the chemical shifts of its protons, causing them to appear in a uniquely upfield region, a phenomenon attributed to shielding contributions from the ring's pseudo-aromatic character.[1]
Key Predicted Resonances (in CDCl₃, referenced to TMS at 0 ppm):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Typical range for monosubstituted benzene rings. |
| Benzylic (N-CH₂-Ph) | ~ 3.60 | Singlet (s) | 2H | Deshielded by the adjacent nitrogen and aromatic ring. A singlet is expected due to no adjacent protons. |
| Cyclopropyl Methine (N-CH) | ~ 1.80 - 2.00 | Multiplet (m) | 2H | Deshielded relative to other cyclopropyl protons due to the adjacent nitrogen. |
| Cyclopropyl Methylene (CH₂) | 0.40 - 0.80 | Multiplets (m) | 8H | Highly shielded, characteristic upfield region for cyclopropyl protons.[1][2] Complex splitting is expected due to geminal and cis/trans coupling. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, the two cyclopropyl groups are expected to be chemically equivalent.
Key Predicted Resonances (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Quaternary (C-CH₂) | ~ 140 | Attachment point for the benzyl group. |
| Aromatic CH (ortho, meta, para) | 127 - 129 | Standard range for benzene ring carbons.[3] |
| Benzylic (N-CH₂-Ph) | ~ 55 - 60 | Carbon adjacent to nitrogen is deshielded. Similar values are seen in other benzylamines.[4] |
| Cyclopropyl Methine (N-CH) | ~ 35 - 45 | Alpha-carbon to an amine nitrogen.[5] |
| Cyclopropyl Methylene (CH₂) | ~ 5 - 15 | Highly shielded, characteristic of cyclopropane rings.[6] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating workflow for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a versatile solvent for many organic compounds and provides a clean spectral window. TMS is the universally accepted reference standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. Causality: Proper shimming is critical for high resolution and accurate integration.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[7] Acquire 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and assign chemical shifts to all peaks.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to identify the vibrations characteristic of the aromatic ring, the aliphatic C-H bonds, and the C-N bond of the tertiary amine.
Predicted IR Absorption Bands
As a tertiary amine, this compound will not exhibit the N-H stretching bands typically seen for primary or secondary amines around 3300-3500 cm⁻¹.[8][9]
Key Predicted Absorptions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring.[10] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From CH₂ and CH groups in the benzyl and cyclopropyl units. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Overtones and combination bands from the benzene ring. |
| C-N Stretch | 1250 - 1020 | Medium-Weak | Characteristic of aliphatic amines.[8] The specific position will be influenced by the attached groups. |
| Aromatic C-H Out-of-Plane Bend | 690 - 770 | Strong | Indicative of a monosubstituted benzene ring. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR setup. Causality: This is essential to subtract the absorbance of atmospheric CO₂ and H₂O, ensuring they do not appear in the final sample spectrum.
-
Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that will likely cause significant fragmentation.
-
Molecular Ion (M⁺): The molecular formula is C₁₄H₁₉N. The calculated monoisotopic mass is 201.1517 g/mol . The molecular ion peak at m/z = 201 should be observable, though it may be of low intensity due to the facile fragmentation of the benzyl group.
-
Key Fragmentation Pathways: The most prominent fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond.[11][12]
-
Tropylium Ion (m/z = 91): Cleavage of the C-N bond alpha to the ring will generate the C₇H₇⁺ cation. This ion often rearranges to the highly stable tropylium ion and is typically the base peak in the spectrum of benzylamines.[13]
-
Loss of Cyclopropyl (M-41): Fragmentation could involve the loss of a cyclopropyl radical, leading to a peak at m/z = 160.
-
Iminium Ion (m/z = 110): Cleavage of the bond between the benzylic carbon and the phenyl ring could form a [C₇H₁₂N]⁺ iminium ion.
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, use a direct insertion probe for a pure sample.
-
-
Ionization:
-
Use standard Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.
-
-
Analysis:
-
Scan a mass range from m/z = 40 to m/z = 300 to ensure all relevant fragments and the molecular ion are detected.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Identify the base peak (the most intense peak).
-
Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.
-
Summary and Conclusion
The structural characterization of this compound can be confidently achieved through a combined analysis of NMR, IR, and MS data. This guide provides the predicted spectral data and robust experimental workflows necessary for this task. The key identifying features are the highly shielded cyclopropyl proton signals in ¹H NMR, the absence of an N-H stretch in the IR spectrum, and the dominant tropylium ion fragment at m/z = 91 in the mass spectrum. By following the outlined protocols and understanding the underlying principles, researchers can achieve unambiguous structural elucidation of this and other novel chemical entities.
References
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ResearchGate. (n.d.). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine. Retrieved from [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]
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PubChem. (2026, January 10). N-benzyl-N-propylcyclopropanamine. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclopropylbenzenemethanamine. Retrieved from [Link]
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PubChem. (2026, January 10). N-benzyl-N-propylcyclopentanamine. Retrieved from [Link]
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PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
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ACS Publications. (2021, November 15). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Retrieved from [Link]
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PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]
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MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
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PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
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Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]
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SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Retrieved from [Link]
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YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(N-Benzyl-N-methylamino)-1-(4-methoxyphenyl)ethyl-N',N'-diisopropylcarbamate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
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"solubility and stability of N-Benzyl-N-cyclopropylcyclopropanamine in common lab solvents"
An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-N-cyclopropylcyclopropanamine
Introduction: A Predictive Framework for a Novel Moiety
Our approach is grounded in the established chemical principles of its constituent functional groups—the benzylamine and the cyclopropylamine moieties. By leveraging data from structurally similar analogs, we can anticipate potential liabilities and design robust, self-validating experiments to characterize this compound comprehensively. This document provides not just procedural steps, but the expert insights behind them, ensuring a thorough and scientifically sound investigation.
Predicted Physicochemical Profile and Initial Considerations
A preliminary assessment based on analogs like N-benzylcyclopropylamine[1][2][3] and N-benzyl-N-propylcyclopropanamine[4] suggests that this compound is a lipophilic, basic compound with a molecular weight in the range of 180-220 g/mol . Its structure, featuring a tertiary amine and significant hydrocarbon character, predicts poor aqueous solubility and good solubility in a range of organic solvents.[1]
| Property | Predicted Value / Characteristic | Rationale from Analogs |
| Molecular Formula | C14H19N | Based on chemical structure |
| Molecular Weight | ~201.31 g/mol | Calculated from formula |
| logP (Octanol/Water) | > 3.0 | High lipophilicity expected from benzyl and two cyclopropyl groups. Analogs show logP values from 2.1 to 3.9.[2][5][6] |
| Aqueous Solubility | Low to Very Low | N-benzylcyclopropylamine is poorly soluble in water.[1] The addition of a second cyclopropyl group is expected to further decrease aqueous solubility. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Typical for tertiary amines; the specific value will be influenced by the steric and electronic effects of the cyclopropyl groups. |
These predictions are foundational for designing relevant experimental protocols, particularly for solvent selection in solubility studies and for anticipating pH-dependent stability.
Part 1: Comprehensive Solubility Assessment
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration. The following protocol provides a robust method for determining the solubility of this compound in a range of common laboratory solvents.
Causality Behind Solvent Selection
To build a comprehensive solubility profile, solvents are selected to represent a spectrum of polarities and functionalities relevant to pharmaceutical development:
-
Aqueous Buffers (pH 4.5, 7.4, 9.0): To understand pH-dependent solubility, crucial for predicting behavior in physiological environments. As a basic compound, solubility is expected to be higher at lower pH.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): Common co-solvents in formulations.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): Frequently used in analytical method development and as vehicles for in vitro assays.
-
Nonpolar Solvents (e.g., Dichloromethane, Toluene): To understand the compound's lipophilic character.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C and/or 37 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid settles. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Perform a precise serial dilution of the supernatant with a suitable mobile phase (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined against a standard calibration curve of the compound.
Data Presentation: Solubility Profile
The results should be tabulated to provide a clear, comparative overview.
| Solvent / Aqueous Buffer | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |
| pH 4.5 Acetate Buffer | 25 | ||
| pH 7.4 Phosphate Buffer | 25 | ||
| pH 9.0 Borate Buffer | 25 | ||
| Water | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Dichloromethane | 25 |
Workflow Visualization: Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility assay.
Part 2: Stability Profiling and Forced Degradation
Forced degradation studies are essential to identify the intrinsic stability of a molecule and to develop a stability-indicating analytical method (SIAM).[7][8] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[7]
Anticipated Degradation Pathways
Based on the compound's structure, two primary areas of instability are predicted:
-
Hydrolysis of the Cyclopropylamine Moiety: Cyclopropylamines can be susceptible to hydrolytic degradation, particularly under high pH conditions, which can lead to ring-opening.[9] This pathway was a known issue for the drug candidate GSK2879552, which also contains a cyclopropylamine group.[9]
-
Oxidation of the Benzylamine and Cyclopropylamine Systems: The tertiary amine is a potential site for oxidation. Furthermore, the benzyl group can undergo oxidative debenzylation.[10] Cytochrome P450-mediated oxidation of cyclopropylamines is also known to form reactive ring-opened intermediates.[11]
Experimental Protocol: Forced Degradation Study
The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without generating secondary, irrelevant degradants.[12][13]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Rationale: The cyclopropylamine moiety may be particularly sensitive to base-catalyzed hydrolysis.[9]
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature in the dark. Rationale: This mimics potential oxidative stress.
-
Thermal Stress: Incubate a solution of the compound at 80°C. Also, test the solid compound in a dry oven at 80°C.
-
Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[13] A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples (stressed and control) using a developed stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for preliminary identification of degradant masses.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Technique of Choice: Reversed-phase HPLC with a C18 column is the standard approach.[14]
-
Detection: A photodiode array (PDA) detector is used to assess peak purity. Mass spectrometry (MS) is used for mass identification of degradants.[14][15]
-
Method Development: A gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is typically required to separate the nonpolar parent compound from potentially more polar degradants. The forced degradation samples are used to challenge the method's specificity and ensure all degradants are resolved from the parent peak.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration / Temperature | % Degradation of Parent | No. of Degradants | m/z of Major Degradants |
| Control (t=0) | - | 0 | 0 | - |
| 0.1 M HCl | 24h @ 60°C | |||
| 0.1 M NaOH | 24h @ 60°C | |||
| 3% H₂O₂ | 24h @ RT | |||
| Thermal (Solution) | 48h @ 80°C | |||
| Photolytic (ICH Q1B) | - |
Workflow Visualization: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Conclusion
This guide provides a comprehensive, scientifically-grounded strategy for determining the solubility and stability of this compound. By anticipating the behavior of this novel molecule through the lens of its constituent functional groups and employing robust, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in drug discovery and development. The methodologies outlined herein—from equilibrium solubility testing to a full forced degradation study—constitute a self-validating system designed to deliver a clear and accurate physicochemical profile, ensuring both scientific integrity and practical utility.
References
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- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
- N-Benzyl-N-Cyclopropylamine. Methylamine Supplier.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark.
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- Forced Degradation. SGS.
- (a) Degradation pathway of the initially disclosed cyclopropeneimine.... ResearchGate.
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- Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069. PubChem, National Institutes of Health.
- N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866. PubChem, National Institutes of Health.
- N-benzyl-N-cyclopropylamine | CAS 13324-66-8. Santa Cruz Biotechnology.
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Unraveling the Enigmatic Mechanism: A Technical Guide to the Putative Action of N-Benzyl-N-cyclopropylcyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-N-cyclopropylcyclopropanamine is a novel molecule featuring the characteristic cyclopropylamine scaffold, a moiety renowned for its presence in a class of irreversible monoamine oxidase (MAO) inhibitors. This technical guide synthesizes current knowledge on structurally related compounds to propose a putative mechanism of action for this compound, centering on its potential as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). We delve into the rationale behind this hypothesis, drawing parallels with established cyclopropylamine-based inhibitors, and provide a comprehensive roadmap for its experimental validation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this intriguing compound.
Introduction: The Significance of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a key pharmacophore present in several clinically significant drugs, most notably the antidepressant and anti-parkinsonian agent tranylcypromine.[1] This highly strained three-membered ring, when adjacent to an amine, confers unique electronic and conformational properties that facilitate mechanism-based inhibition of flavin-dependent enzymes, particularly the monoamine oxidases (MAOs).[2][3] MAOs are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][5] Inhibition of MAO-B, in particular, is a validated therapeutic strategy for Parkinson's disease, as it increases dopaminergic tone in the brain.
This compound incorporates this key cyclopropylamine feature, alongside N-benzyl and N-cyclopropyl substituents. These additions are predicted to significantly influence the molecule's affinity and selectivity for the two major isoforms of monoamine oxidase, MAO-A and MAO-B. Understanding the precise mechanism of action of this compound is therefore of paramount importance for its potential development as a therapeutic agent.
Putative Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase B
Based on extensive evidence from structurally analogous compounds, we postulate that This compound acts as a mechanism-based, irreversible inhibitor of monoamine oxidase B (MAO-B) .[1][2][3] This hypothesis is predicated on the following key points:
-
The Cyclopropylamine Warhead: The cyclopropylamine group is a known "warhead" for the irreversible inactivation of MAOs.[2][3] The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine nitrogen by the flavin adenine dinucleotide (FAD) cofactor of MAO. This oxidation is believed to generate a highly reactive radical intermediate.
-
Ring Opening and Covalent Adduct Formation: Subsequent to the initial oxidation, the strained cyclopropyl ring is proposed to undergo homolytic cleavage. This ring-opening event generates a reactive species that covalently binds to the FAD cofactor or a nearby amino acid residue in the active site of the enzyme.[2][3] This covalent modification leads to the irreversible inactivation of the enzyme. Spectral changes, such as bleaching at 456 nm and an increased absorbance at 400 nm, are consistent with this flavin modification.[2][3]
-
Selectivity for MAO-B: The N-benzyl and N-cyclopropyl substituents are crucial for conferring selectivity towards MAO-B. The active site of MAO-B is known to be more hydrophobic and can accommodate bulkier substituents compared to MAO-A.[5] The benzyl group, in particular, is a common feature in selective MAO-B inhibitors. It is hypothesized that these groups interact favorably with specific residues in the substrate-binding pocket of MAO-B, leading to a higher affinity and more efficient inhibition compared to MAO-A. A related compound, cis-N-benzyl-2-methoxycyclopropylamine, has demonstrated high selectivity for MAO-B, with an IC50 of 5 nM for MAO-B and 170 nM for MAO-A after pre-incubation.[1][2][3]
Proposed Signaling Pathway
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism-based inhibition of MAO-B.
Experimental Validation: A Step-by-Step Guide
To rigorously test the putative mechanism of action of this compound, a series of in vitro and cellular assays are proposed.
In Vitro MAO Inhibition Assays
Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Assay Procedure (Time-Dependent Inhibition): a. Pre-incubate the enzyme (MAO-A or MAO-B) with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the production of the fluorescent product (4-hydroxyquinoline for kynuramine) or the absorbance change for the product of the benzylamine reaction using a plate reader. d. Calculate the rate of reaction for each inhibitor concentration and pre-incubation time.
-
Data Analysis: a. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value at each pre-incubation time point. b. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition. c. The selectivity index can be calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).
Enzyme Kinetics and Mechanism of Inactivation
Objective: To determine the kinetic parameters of irreversible inhibition (k_inact and K_I).
Protocol:
-
Assay Conditions: Similar to the IC50 determination assay.
-
Procedure: a. Pre-incubate the enzyme with a range of inhibitor concentrations for various time intervals. b. At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay medium containing the substrate to stop further inactivation while measuring the remaining enzyme activity. c. Measure the initial rate of the reaction.
-
Data Analysis: a. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs). b. Plot the k_obs values against the inhibitor concentrations. A hyperbolic fit to this data will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Cell-Based Assays
Objective: To assess the ability of this compound to increase monoamine levels in a cellular context.
Protocol:
-
Cell Line: SH-SY5Y neuroblastoma cells, which endogenously express both MAO-A and MAO-B.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Monoamine Quantification: a. Lyse the cells and collect the supernatant. b. Quantify the levels of dopamine, serotonin, and norepinephrine in the cell lysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the monoamine levels in treated cells to those in vehicle-treated control cells. An increase in monoamine levels would be consistent with MAO inhibition.
Experimental Workflow Diagram
Caption: Step-by-step experimental validation workflow.
Data Presentation
All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: MAO Inhibition Profile of this compound
| Enzyme | Pre-incubation Time (min) | IC50 (nM) |
| MAO-A | 0 | |
| 30 | ||
| MAO-B | 0 | |
| 30 | ||
| Selectivity Index (MAO-A/MAO-B) at 30 min |
Table 2: Kinetic Parameters for Irreversible Inhibition
| Enzyme | k_inact (min⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| MAO-B |
Conclusion
The structural features of this compound strongly suggest a mechanism of action centered on the irreversible inhibition of monoamine oxidase B. The proposed experimental workflow provides a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile. Should this putative mechanism be confirmed, this compound could represent a promising lead compound for the development of novel therapeutics for neurodegenerative disorders such as Parkinson's disease.
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3125-3136. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Sci-Hub. [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of N-Benzyl-N-cyclopropylcyclopropanamine Bioactivity
Abstract
The early-stage assessment of novel chemical entities is a cornerstone of modern drug discovery, mitigating the high costs and protracted timelines associated with traditional development pipelines. In silico methodologies provide a rapid, cost-effective, and powerful framework for predicting the biological activity and potential liabilities of uncharacterized molecules.[1][2][3] This technical guide presents a comprehensive, field-proven workflow for the bioactivity prediction of N-Benzyl-N-cyclopropylcyclopropanamine, a molecule with limited existing public data. By leveraging established computational techniques, we hypothesize and investigate its potential as a selective inhibitor of Monoamine Oxidase B (MAO-B), a validated therapeutic target for neurodegenerative disorders.[][5] This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, from initial molecular characterization and target hypothesis to molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Introduction: The Rationale for a Predictive Approach
The structure of this compound contains a key pharmacophore: the cyclopropylamine moiety. This functional group is a well-established feature in a class of mechanism-based irreversible inhibitors of monoamine oxidases (MAO).[][7][8][9] Specifically, compounds like tranylcypromine utilize this group to form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the MAO active site.[8] Furthermore, research has shown that N-benzylcyclopropylamine derivatives can be potent and selective inhibitors of MAO-B.[7][8] This strong structural precedent forms the basis of our central hypothesis: This compound is a potential inhibitor of Monoamine Oxidase B (MAO-B).
This guide will systematically test this hypothesis using a validated computational workflow.
Section 1: The Computational Bioactivity Prediction Workflow
Our approach is a multi-step process that integrates various computational tools to build a comprehensive profile of the molecule's potential biological effects.[2][3][10] Each step is designed to provide specific insights, from broad physicochemical characteristics to detailed atomic-level interactions with the target protein.
Section 2: Phase 1 - Compound Preparation and Target Identification
Ligand Preparation and Physicochemical Profiling
The first step in any computational analysis is to accurately represent the molecule of interest.
Protocol 1: Ligand Preparation
-
Structure Generation : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is generated: c1ccccc1CN(C2CC2)C3CC3.
-
3D Conformation : This SMILES string is input into a molecular modeling program (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.
-
Energy Minimization : The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand structure is realistic before docking.[11]
Data Presentation: Physicochemical and ADMET Properties
We utilize the SwissADME web server, a robust tool for predicting key pharmacokinetic and drug-likeness properties.[12][13] These predictions are vital for early assessment of a compound's potential to be developed into a drug.[1][14]
Table 1: Predicted Physicochemical and ADMET Properties for this compound
| Property | Predicted Value | Acceptable Range/Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C14H19N | - |
| Molecular Weight | 201.31 g/mol | < 500 g/mol (Lipinski's Rule) |
| LogP (iLOGP) | 3.15 | < 5 (Lipinski's Rule) |
| Water Solubility | Moderately soluble | Favorable for absorption |
| H-bond Acceptors | 1 | < 10 (Lipinski's Rule) |
| H-bond Donors | 0 | < 5 (Lipinski's Rule) |
| Pharmacokinetics | ||
| GI Absorption | High | High probability of absorption from the gut |
| BBB Permeant | Yes | Can cross the blood-brain barrier |
| P-gp Substrate | No | Not likely to be removed by efflux pumps |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Indicates good drug-like properties |
Data generated using the SwissADME web tool.[13]
Interpretation : The initial profiling is highly promising. The molecule adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[14] Crucially, it is predicted to be blood-brain barrier (BBB) permeant, a mandatory characteristic for a CNS-acting agent targeting MAO-B. The predicted inhibition of cytochrome P450 (CYP) enzymes is a common flag for potential drug-drug interactions that would need to be investigated experimentally.
Target Identification and Preparation
Causality : The choice of MAO-B as the primary target is hypothesis-driven, based on the presence of the N-benzyl-cyclopropylamine scaffold, which is known to inhibit MAO enzymes.[8] MAO-B is a flavoenzyme located on the outer mitochondrial membrane that plays a key role in the catabolism of neuroactive amines.[15] Its inhibition can increase dopamine levels, making it a therapeutic target for Parkinson's disease.
Protocol 2: Target Protein Preparation
-
Structure Selection : We select a high-resolution crystal structure of human MAO-B in complex with a known inhibitor. The PDB entry 2BYB is an excellent candidate, showing human MAO-B complexed with the irreversible inhibitor deprenyl at a resolution of 1.7 Å.[16] This provides a well-defined active site.
-
Protein Cleaning : The PDB file is loaded into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro). All non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand (deprenyl), are removed.
-
Protonation and Charge Assignment : Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger charges) are assigned to each atom. This step is crucial for accurately calculating electrostatic interactions during docking.
-
File Format Conversion : The prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information required by the AutoDock Vina docking software.
Section 3: Phase 2 - Molecular Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] It allows us to simulate the binding of our ligand to the MAO-B active site.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition : A grid box is defined to encompass the entire active site of MAO-B. The dimensions and center of the box are determined based on the location of the co-crystallized ligand in the original PDB structure (2BYB). This ensures the docking search is focused on the relevant binding pocket. The MAO-B active site consists of a hydrophobic substrate cavity (~400 ų) and an entrance cavity (~300 ų).[15][19]
-
Docking Execution : The prepared ligand and receptor files, along with a configuration file specifying the grid box parameters, are used as input for AutoDock Vina. An exhaustiveness parameter of 16 is used to ensure a thorough search of the conformational space.
-
Output Generation : Vina generates a set of predicted binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.
Analysis of Docking Results
The primary outputs of a docking simulation are the binding affinity (score) and the predicted binding pose.
-
Binding Affinity : This score estimates the free energy of binding (ΔG). A more negative value indicates a stronger, more favorable interaction.[20][21][22] Generally, scores more negative than -7.0 kcal/mol suggest moderate to strong interactions.[20]
-
Binding Pose : Visual inspection of the top-ranked pose is essential.[20][21] We analyze whether the ligand binds within the intended active site and identify the specific amino acid residues it interacts with.[21]
Table 2: Predicted Docking Results for this compound against MAO-B
| Ligand | Top Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
|---|---|---|---|
| This compound | -8.9 | TYR435, TYR398 | π-π Stacking |
| ILE199, LEU171, PHE343 | Hydrophobic Interactions | ||
| FAD Cofactor | Proximity to reactive N5 atom |
| Deprenyl (Reference) | -8.2 (Re-docked) | TYR435, CYS172, FAD | Covalent and Hydrophobic |
Interpretation of Results :
The predicted binding affinity of -8.9 kcal/mol is highly significant, suggesting a strong and stable interaction between this compound and the MAO-B active site.[20] This value is more favorable than the re-docked score of the known inhibitor deprenyl, providing strong computational support for our hypothesis.
Visual analysis of the binding pose reveals critical interactions:
-
Aromatic Cage Interaction : The benzyl ring of the ligand is positioned favorably within the aromatic cage formed by Tyrosine residues TYR398 and TYR435, a key recognition site for substrates and inhibitors.[19] This is a classic π-π stacking interaction that stabilizes the complex.
-
Hydrophobic Cavity : The cyclopropyl groups and aliphatic portions of the molecule are situated within the hydrophobic substrate cavity, forming favorable van der Waals contacts with residues like LEU171 and PHE343.
-
Proximity to FAD : Critically, the cyclopropylamine nitrogen is positioned in close proximity to the reactive N5 atom of the FAD cofactor. This orientation is a prerequisite for the mechanism-based inhibition, where the enzyme's oxidative action on the amine would lead to the formation of a reactive species that covalently modifies the FAD.[5][7]
Section 4: Synthesis, Limitations, and Future Directions
The in silico analysis presented in this guide provides a compelling, multi-faceted case for this compound as a potent and selective MAO-B inhibitor.
Synthesis of Findings :
-
Drug-Like Profile : The compound exhibits an excellent ADMET and physicochemical profile, with predicted BBB permeability essential for a CNS target.
-
Strong Target Binding : Molecular docking predicts a high-affinity interaction (-8.9 kcal/mol) with the human MAO-B active site.
-
Plausible Mechanism : The predicted binding pose is consistent with the known mechanism of action for cyclopropylamine-based MAO inhibitors, placing the key functional group in the correct orientation for covalent modification of the FAD cofactor.
Trustworthiness and Limitations : It is imperative to acknowledge that in silico predictions are models, not experimental results.[17] The accuracy of docking scores is an estimation, and the static nature of the receptor does not account for protein flexibility.[23] The ADMET predictions are based on models trained on existing data and may not perfectly capture the behavior of a novel chemotype.[24]
Authoritative Grounding and Next Steps : This computational investigation serves as a robust, data-driven hypothesis. The strength of the findings strongly justifies progressing the compound to the next stage of the drug discovery pipeline.
Proposed In Vitro Validation :
-
MAO-A and MAO-B Inhibition Assays : The immediate next step is to perform enzymatic assays to experimentally determine the IC50 values of this compound against both human MAO-A and MAO-B. This will confirm the inhibitory activity and, crucially, determine its selectivity.
-
Mechanism of Inhibition Studies : If potent inhibition is confirmed, kinetic studies should be performed to determine if the inhibition is reversible or irreversible (time-dependent), which would further support the proposed mechanism-based action.[7]
-
CYP450 Inhibition Profiling : Experimental assays against the key CYP enzymes (e.g., CYP1A2, CYP2C9) are necessary to validate the in silico predictions and quantify the risk of drug-drug interactions.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous in silico workflow to predict the bioactivity of a novel compound, this compound. By integrating physicochemical profiling, ADMET prediction, and structure-based molecular docking, we have generated a strong, actionable hypothesis that this molecule is a potent, CNS-active inhibitor of MAO-B. This computational assessment provides a solid foundation for its prioritization and progression into experimental validation, demonstrating the power of in silico science to accelerate and rationalize the early stages of drug discovery.
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"How to Interpret Docking Scores with Precision | Molecular Docking Tutorial". (2025). YouTube. [Link]
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"How to interprete and analyze molecular docking results?". (2024). ResearchGate. [Link]
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Binda, C., De Colibus, L., Edmondson, D.E., Mattevi, A. (2005). Human Monoamine Oxidase B in complex with Deprenyl. RCSB Protein Data Bank. [Link]
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Reis, J., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB Protein Data Bank. [Link]
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Mateev, E., et al. (2023). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry. [Link]
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Iacovino, L.G., Binda, C. (2021). Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. RCSB Protein Data Bank. [Link]
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"How to use SwissADME?". (2020). YouTube. [Link]
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Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv. [Link]
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A Comprehensive Framework for the Toxicological and Safety Assessment of Novel Chemical Entities: The Case of N-Benzyl-N-cyclopropylcyclopropanamine (NC-1)
Abstract
The introduction of any novel chemical entity (NCE) into preclinical and clinical development demands a rigorous, systematic evaluation of its potential toxicity and overall safety profile. This guide outlines a comprehensive, multi-tiered strategy for characterizing the toxicology of a hypothetical NCE, N-Benzyl-N-cyclopropylcyclopropanamine (designated herein as NC-1). As no public data exists for this specific molecule, this document serves as an authoritative framework for researchers, scientists, and drug development professionals on how to establish such a safety profile in alignment with international regulatory guidelines. We will detail the logical progression from in vitro screening to targeted in vivo studies, explaining the causality behind each experimental choice and protocol. The methodologies described herein are grounded in established standards from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Foundational Strategy: A Phased Approach to Safety Assessment
A modern toxicology program is not a fixed checklist but a dynamic, tiered process designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The strategy begins with broad, high-throughput in vitro assays to identify potential hazards early, followed by precisely designed in vivo studies to understand systemic effects and establish safe exposure limits.
The causality for this phased approach is rooted in risk management. Early identification of a significant liability, such as genotoxicity, can halt development before substantial resources are invested in costly and ethically sensitive animal studies. Data from each phase informs the design of the next, ensuring that animal studies are only conducted with a clear scientific rationale and well-defined dose levels.
Caption: A tiered workflow for preclinical toxicology assessment of a novel chemical entity.
Phase 1: In Vitro Hazard Identification
The initial phase focuses on cell-based assays to screen for fundamental liabilities. These tests are rapid, cost-effective, and precede any animal testing.[1][2]
Genotoxicity Assessment
Genotoxicity, the potential for a compound to damage DNA, is a critical early endpoint. A positive finding can often terminate a drug development program. A standard battery includes an assessment of gene mutation and chromosomal damage.
Key Experiment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[3][4] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[3] A mutagenic substance can cause a reverse mutation (reversion) in the bacteria, restoring their ability to produce histidine (His+) and thus enabling them to form colonies on a selective medium.[4][5]
Experimental Protocol: Ames Test for NC-1
-
Strain Selection: Use multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., Aroclor-induced rat liver homogenate, S9 fraction). This is a self-validating control; it determines if NC-1 itself is mutagenic or if its metabolites are the active mutagens.[3][6]
-
Dose Preparation: Prepare a dilution series of NC-1 in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is mandatory.
-
Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar (at 45°C), add: i. 0.1 mL of an overnight bacterial culture. ii. 0.1 mL of the NC-1 test solution (or control). iii. 0.5 mL of the S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).[5] b. Vortex briefly and pour the mixture onto a minimal glucose agar plate.[3] c. Distribute evenly and allow to solidify. d. Incubate plates at 37°C for 48-72 hours.[3]
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the vehicle control count.
-
Controls: Run concurrent positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) and a negative/vehicle control to ensure the assay system is functioning correctly.
In Vitro Cytotoxicity
Cytotoxicity assays measure the potential for NC-1 to be toxic to cells, providing a preliminary indication of its therapeutic index.
Table 1: Hypothetical In Vitro Cytotoxicity Data for NC-1
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Interpretation |
| HepG2 (Human Liver) | Neutral Red Uptake | Lysosomal Integrity | 75.4 | Moderate hepatocyte cytotoxicity |
| HEK293 (Human Kidney) | MTT Assay | Mitochondrial Activity | > 100 | Low kidney cell cytotoxicity |
| SH-SY5Y (Human Neuron) | LDH Release | Membrane Integrity | 45.2 | Potential for neurotoxicity |
Phase 2: Acute Toxicity and Dose-Range Finding
Following favorable in vitro results, the first in vivo studies are designed to determine the effects of a single, high dose of NC-1. This establishes an initial toxicity profile and is critical for selecting dose levels for subsequent, longer-term studies.[7][8]
Key Experiment: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is an alternative to the classical LD50 test and is designed to use fewer animals while still providing sufficient information for hazard classification.[9][10] The goal is to identify a dose that causes evident toxicity but avoids lethality.[10]
Experimental Protocol: OECD 420 for NC-1
-
Species Selection: Use a standard rodent species, typically the Wistar or Sprague-Dawley rat. Justification for using females first is that they are often slightly more sensitive.[10]
-
Housing & Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days prior to dosing.[10]
-
Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome determines the dose for the next animal (e.g., if survival, dose the next animal at 2000 mg/kg; if mortality, dose the next at 50 mg/kg).
-
Main Study: a. Based on the sighting study, groups of animals (typically 5 females) are dosed at one of the fixed dose levels: 5, 50, 300, or 2000 mg/kg.[10] b. NC-1 is administered as a single oral dose via gavage. The vehicle should be inert (e.g., corn oil, 0.5% methylcellulose).[7]
-
Observation Period: Animals are observed for 14 days.[11] Key observations include changes in skin, fur, eyes, respiratory patterns, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions).[10] Body weight is recorded weekly.
-
Endpoint: The study concludes with a gross necropsy of all animals. The outcome is not a precise LD50 but a classification into a GHS (Globally Harmonized System) toxicity category based on the observed effects at a given fixed dose.
Table 2: Hypothetical Acute Toxicity Classification for NC-1
| Study Type | Species/Sex | Route | Dosing | GHS Category | Estimated LD50 Range |
| OECD 420 | Rat (Female) | Oral | 300 mg/kg (Evident Toxicity) | Category 4 | 300 - 2000 mg/kg |
Phase 3: Repeated-Dose Toxicity and Safety Pharmacology
These studies are the cornerstone of the preclinical safety package, providing data on toxicity following repeated administration and assessing effects on vital physiological functions.
Sub-chronic Repeated-Dose Study (e.g., 28-Day Oral, OECD 407)
The objective is to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting the safe starting dose in human trials.[12][13]
-
Design: Typically uses one rodent species (e.g., rat) and one non-rodent (e.g., beagle dog). Three dose levels (low, mid, high) and a vehicle control group are used. The high dose is selected to induce some toxicity, while the low dose should show no toxicity.
-
Endpoints:
-
Clinical Observations: Daily health checks.
-
Body Weight & Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology and clinical chemistry panels at termination.
-
Histopathology: Comprehensive microscopic examination of all major organs and tissues.
-
Toxicokinetics (TK): Blood samples are collected at specified time points to correlate the administered dose with systemic exposure (AUC, Cmax).[14]
-
Safety Pharmacology Core Battery (ICH S7A)
Safety pharmacology studies investigate potential adverse effects on vital organ systems that could be life-threatening.[15][16] These studies are required before first-in-human administration.[17] The core battery focuses on the Central Nervous, Cardiovascular, and Respiratory systems.[17][18]
Caption: Core battery of ICH S7A safety pharmacology studies for a new chemical entity.
Conclusion and Risk Assessment
The comprehensive dataset generated through this framework allows for a robust characterization of the toxicology and safety profile of NC-1. The primary goals of this evaluation are to:
-
Identify Target Organs: Determine which organs are most susceptible to NC-1 toxicity.
-
Characterize Dose-Response: Understand the relationship between dose level and the severity of toxic effects.
-
Establish a NOAEL: Define the highest dose at which no adverse effects are observed in the most sensitive species.
This NOAEL, combined with toxicokinetic data, is the critical parameter used to calculate the Margin of Safety (MOS) and propose a safe starting dose for Phase I clinical trials. The synthesis of in vitro and in vivo data provides a holistic view of the potential risks, enabling informed decision-making for the future development of this compound.
References
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Title: ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbe Notes URL: [Link]
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Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW Source: ResearchGate URL: [Link]
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Title: OECD Acute Oral Toxicity Guidelines Source: Scribd URL: [Link]
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Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987) Source: National Toxicology Program (NTP) URL: [Link]
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Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability Source: Federal Register URL: [Link]
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Title: Microbial Mutagenicity Assay: Ames Test Source: National Institutes of Health (NIH) URL: [Link]
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Title: Safety pharmacology - Core Battery of studies- ICH S7A/S7B Source: Vivotecnia URL: [Link]
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Title: Microbial Mutagenicity Assay: Ames Test Source: SciSpace URL: [Link]
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Title: Acute Toxicity Studies | OECD 420 and OECD 423 Source: YouTube URL: [Link]
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Title: SAFETY PHARMACOLOGY STUDIES FOR HUMAN PHARMACEUTICALS S7A Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: The Ames Test Source: University of Puget Sound URL: [Link]
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Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]
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Title: Acute Toxicity by OECD Guidelines Source: Slideshare URL: [Link]
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Title: Understanding In Vitro and In Vivo Toxicology Testing for Chemicals Source: ChemSafetyPro.COM URL: [Link]
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Title: In Vivo and in Vitro Toxicity Studies Source: Biogem URL: [Link]
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Title: In Vivo and in Vitro Testing Source: Encyclopedia.com URL: [Link]
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Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities Source: ResearchGate URL: [Link]
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Title: PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission Source: Altasciences URL: [Link]
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Title: The Crucial Role of preclinical toxicology studies in Drug Discovery Source: Agenda Life Sciences URL: [Link]
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Title: A comprehensive guide to toxicology in preclinical drug development Source: Frederick National Lab for Cancer Research URL: [Link]
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Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL: [Link]
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Methodological & Application
Application Note: High-Sensitivity Quantification of N-Benzyl-N-cyclopropylcyclopropanamine in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated analytical method for the precise quantification of N-Benzyl-N-cyclopropylcyclopropanamine, a potential impurity or synthetic intermediate in pharmaceutical development. The described methodology, employing Gas Chromatography coupled with Mass Spectrometry (GC-MS), offers high sensitivity and selectivity, crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and final drug products. The protocol details sample preparation, instrument configuration, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical workflow for this specific amine compound.
Introduction and Scientific Rationale
This compound is a tertiary amine containing both benzyl and cyclopropyl functionalities. The quantification of such compounds in pharmaceutical manufacturing is critical, as they can be process-related impurities or unreacted starting materials.[3] Regulatory bodies mandate strict control over impurities, necessitating analytical methods that are not only accurate and precise but also sensitive enough to detect trace levels.[4][5]
Causality for Method Selection:
The selection of Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the anticipated physicochemical properties of this compound. Its structure suggests sufficient volatility and thermal stability for GC analysis. The cyclopropyl and benzyl groups provide distinct fragmentation patterns upon electron ionization (EI), enabling high selectivity and confident identification through mass spectrometry.[6] While High-Performance Liquid Chromatography (HPLC) is a viable alternative, GC-MS often provides superior resolution and sensitivity for volatile, non-polar to semi-polar analytes without the need for chromophores, which might be weak in the target molecule.[7][8][9] This method is designed to be a self-validating system, where specificity is confirmed by both chromatographic retention time and mass spectral data.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Protocols
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Solvents: Dichloromethane (DCM, HPLC grade or higher), Methanol (HPLC grade)
-
Apparatus: Calibrated analytical balance, Class A volumetric flasks, vortex mixer, ultrasonic bath, autosampler vials with septa, 0.22 µm PTFE syringe filters.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask.[10] Dissolve and dilute to volume with DCM.
-
Intermediate Stock Solution (100 µg/mL): Pipette 2.5 mL of the primary stock solution into a 25 mL volumetric flask and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation Protocol
The goal of sample preparation is the complete extraction of the analyte from the matrix into a solution compatible with the GC-MS system.[11]
-
Active Pharmaceutical Ingredient (API):
-
Accurately weigh approximately 100 mg of the API powder into a 10 mL volumetric flask.
-
Add approximately 7 mL of DCM, vortex for 2 minutes, and sonicate for 10 minutes to ensure complete dissolution.[10]
-
Allow the solution to return to room temperature and dilute to volume with DCM.
-
Filter an aliquot through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh an amount of powder equivalent to one average tablet weight into a 50 mL centrifuge tube.
-
Add 20 mL of DCM, vortex vigorously for 5 minutes, and sonicate for 20 minutes.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pelletize insoluble excipients.[12]
-
Carefully transfer the supernatant to a 25 mL volumetric flask, dilute to volume with DCM, and mix.
-
Filter an aliquot through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column offering excellent separation for a wide range of semi-volatile compounds.[6] |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte while minimizing thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) | Optimized temperature program to ensure good peak shape and separation from potential matrix components. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer providing the necessary sensitivity and selectivity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.[6] |
| Source Temperature | 230 °C | Standard operating temperature to maintain source cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the analyte. |
| SIM Ions (Hypothetical) | m/z 173 (Molecular Ion), 91 (Tropylium ion, characteristic of benzyl group), 130 (Loss of C3H5) | Selection of a molecular ion for quantification and qualifier ions for confirmation increases confidence in peak identification. |
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2]
Validation Parameters Summary
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed from blank or placebo at the analyte retention time. | Peak purity and resolution > 2 from nearest eluting peak. |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 – 10 µg/mL | Method should be linear, accurate, and precise across the range. |
| Accuracy (% Recovery) | 98.5% – 101.2% | 80% – 120% for impurities. |
| Precision (% RSD) | Repeatability: ≤ 2.5% Intermediate Precision: ≤ 3.8% | RSD ≤ 15% at the limit of quantification; typically ≤ 5% at higher concentrations. |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ≥ 3) | Signal-to-Noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ≥ 10) | Signal-to-Noise ratio of ≥ 10. |
| Robustness | No significant impact on results from minor changes in flow rate and oven ramp. | Results remain within system suitability limits. |
System Suitability
To ensure the analytical system is performing correctly before each run, a system suitability standard (e.g., 1 µg/mL) is injected.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures symmetric peak shape for accurate integration. |
| % RSD of Peak Area | ≤ 10.0% (for n=5 injections) | Demonstrates injection and system precision. |
Logical Relationship Diagram
This diagram illustrates the logical dependencies in the method validation process, where foundational parameters support the overall reliability of the method.
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Application Notes and Protocols for the Utilization of the N-Benzyl-N-cyclopropylamine Scaffold in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of the N-Benzyl-N-cyclopropylamine Moiety
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel chemical entities with desired biological activities and physicochemical properties. The N-Benzyl-N-cyclopropylamine scaffold, while not extensively documented as a singular entity, represents a confluence of two highly valuable structural motifs: the benzylamine and the cyclopropylamine substructures. The benzylamine scaffold is a recognized pharmacophore, present in a wide array of molecules with diverse biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties[1]. The benzyl group can serve as a versatile protecting group for amines, readily removable under various conditions, or as a key component for biological activity through its aromatic ring, which can engage in various receptor interactions.
The cyclopropylamine moiety is another privileged structure in drug discovery. The inherent strain of the three-membered ring and the unique electronic properties it imparts make it a valuable tool for medicinal chemists[2][3]. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and provide conformational rigidity to a molecule[3][4]. The cyclopropylamine functionality is a key component in several therapeutic agents, including monoamine oxidase inhibitors (MAOIs) and lysine-specific demethylase 1 (LSD1) inhibitors[2][4].
This technical guide provides a comprehensive overview of the potential applications of the N-Benzyl-N-cyclopropylamine scaffold in organic synthesis. While direct literature on "N-Benzyl-N-cyclopropylcyclopropanamine" is sparse, this document will leverage established synthetic methodologies for N-benzylamines and cyclopropylamines to propose detailed protocols for the derivatization and functionalization of this promising scaffold. The following sections will detail the synthesis of the core scaffold, followed by protocols for its use in key synthetic transformations, including debenzylation and subsequent N-functionalization, and reactions involving the cyclopropyl ring.
Synthesis of the N-Benzyl-N-cyclopropylamine Scaffold
The synthesis of N-Benzyl-N-cyclopropylamine can be achieved through several established methods for N-alkylation of amines. A common and efficient approach is the reductive amination of cyclopropanecarboxaldehyde with benzylamine.
Protocol 1: Synthesis of N-Benzyl-N-cyclopropylamine via Reductive Amination
This protocol describes the synthesis of the title compound from commercially available starting materials.
Workflow for the Synthesis of N-Benzyl-N-cyclopropylamine
Caption: A generalized workflow for the synthesis of N-Benzyl-N-cyclopropylamine.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) at room temperature, add benzylamine (1.0 eq).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-Benzyl-N-cyclopropylamine.
Applications in Organic Synthesis: Derivatization of the Scaffold
The N-Benzyl-N-cyclopropylamine scaffold offers multiple points for diversification, allowing for the synthesis of a library of compounds for screening in drug discovery programs.
Debenzylation to Access the Core Cyclopropylamine
The benzyl group can be readily removed to unveil the secondary cyclopropylamine, a valuable building block for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2: Palladium-Catalyzed Hydrogenolysis for Debenzylation
Materials:
-
N-Benzyl-N-cyclopropylamine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve N-Benzyl-N-cyclopropylamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield cyclopropylamine. The product is often volatile and should be handled with care.
Logical Flow for Scaffold Functionalization
Caption: Potential synthetic pathways originating from the N-Benzyl-N-cyclopropylamine scaffold.
N-Arylation of the Cyclopropylamine Core via Buchwald-Hartwig Amination
The resulting cyclopropylamine from Protocol 2 is a versatile nucleophile for cross-coupling reactions. The Buchwald-Hartwig amination allows for the formation of N-aryl cyclopropylamines, a common motif in medicinal chemistry.
Protocol 3: Buchwald-Hartwig N-Arylation of Cyclopropylamine
Materials:
-
Cyclopropylamine (from Protocol 2)
-
Aryl bromide or chloride (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the cyclopropylamine (1.2 eq) and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 70-85 |
| 1-Bromo-4-methoxybenzene | Pd₂ (dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 90-98 |
Ring-Opening Reactions of the Cyclopropylamine Scaffold
The strained cyclopropane ring can undergo ring-opening reactions under specific conditions, providing access to more complex acyclic or larger ring structures. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with electron-deficient alkenes under photochemical conditions to yield aminocyclopentanes[5].
Protocol 4: Photochemical [3+2] Cycloaddition of an N-Aryl Cyclopropylamine
Materials:
-
N-Aryl cyclopropylamine (synthesized as in Protocol 3)
-
Electron-deficient alkene (e.g., methyl acrylate, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Blue LEDs or a suitable light source
Procedure:
-
In a quartz reaction vessel, dissolve the N-aryl cyclopropylamine (1.0 eq) and the alkene in the solvent.
-
Irradiate the reaction mixture with blue LEDs at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the aminocyclopentane derivative.
Conclusion and Future Perspectives
The N-Benzyl-N-cyclopropylamine scaffold, while not a widely explored entity in itself, provides a versatile platform for the synthesis of a diverse range of compounds. The protocols outlined in this guide demonstrate how established synthetic methodologies can be applied to this scaffold to generate libraries of N-functionalized cyclopropylamines and their ring-opened derivatives. The unique combination of the benzyl and cyclopropylamine motifs offers a rich chemical space for exploration in the pursuit of new therapeutic agents and functional molecules. Further investigations into the reactivity of this scaffold, particularly in asymmetric catalysis and the development of novel ring-opening cascades, are warranted and hold significant promise for the field of organic synthesis.
References
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
NIH. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
NIH. (n.d.). N-benzyl-N-propylcyclopropanamine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of N-benzylamines.
- (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
-
Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
- (n.d.).
-
CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. Retrieved from [Link]
-
PubMed Central. (n.d.). Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Retrieved from [Link]
- (n.d.).
-
ResearchGate. (n.d.). Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Retrieved from [Link]
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Application Note & Protocols: N-Benzyl-N-cyclopropylcyclopropanamine as a Potential Enzyme Inhibitor
Abstract
The cyclopropylamine moiety is a key pharmacophore in a class of mechanism-based enzyme inhibitors that target flavin-dependent amine oxidases.[1][2] This application note provides a comprehensive guide to investigating a novel compound, N-Benzyl-N-cyclopropylcyclopropanamine, as a potential inhibitor of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes critically involved in neurotransmitter metabolism and implicated in various neurological disorders.[3][4] We present detailed protocols for the chemical synthesis of the target compound, determination of its inhibitory potency (IC₅₀), characterization of its mechanism of action, and in silico modeling to predict its binding interactions. This guide is designed to provide researchers with the foundational methods required to evaluate this and structurally related compounds for therapeutic potential.
Introduction: The Rationale for Investigation
The cyclopropylamine scaffold is the foundation for potent, clinically utilized enzyme inhibitors, most notably tranylcypromine, an inhibitor of both Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[][6] These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidative deamination of monoamines.[7][8] The high reactivity of the strained cyclopropyl ring enables mechanism-based inhibition, where the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor, resulting in irreversible inactivation.[8][9]
Recent studies on derivatives such as cis-N-benzyl-2-methoxycyclopropylamine have demonstrated highly potent and selective irreversible inhibition of MAO-B, with an IC₅₀ value of 5 nM, over 20-fold more effective than tranylcypromine.[1][10] This highlights the therapeutic potential of this compound class for neurodegenerative diseases like Parkinson's and Alzheimer's, where elevated MAO-B activity is implicated.[3] this compound, the subject of this guide, shares core structural features with these potent inhibitors. Its investigation is therefore logically driven by the hypothesis that it may exhibit significant and potentially selective inhibitory activity against MAO-A or MAO-B.
This document provides a structured approach to validate this hypothesis, beginning with synthesis and proceeding through detailed biochemical and computational characterization.
Synthesis of this compound
This protocol describes a plausible synthetic route based on standard organic chemistry principles for the N-alkylation of a secondary amine.
Materials and Reagents
-
N-cyclopropylcyclopropanamine (or its precursor cyclopropanamine for initial benzylation)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Synthetic Protocol
-
Reaction Setup: In a round-bottom flask, dissolve N-cyclopropylcyclopropanamine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add a mild inorganic base such as potassium carbonate (2.0 eq) to the solution. This will act as a proton scavenger.
-
Alkylation: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, filter the solid base and wash with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of the target compound.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency.[11][12] This protocol details a continuous spectrophotometric assay to determine the IC₅₀ of this compound against human recombinant MAO-A and MAO-B.[3]
Materials and Reagents
-
Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)[13]
-
Kynuramine (substrate for MAO-A)[3]
-
Benzylamine (substrate for MAO-B)[3]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor for MAO-A)
-
Selegiline (positive control inhibitor for MAO-B)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Assay Protocol
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor and control inhibitors in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in cold potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 20 minutes.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer
-
25 µL of inhibitor dilution (or buffer for control wells)
-
25 µL of diluted enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is crucial for irreversible inhibitors to allow time for covalent modification.[1][10]
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the appropriate substrate:
-
For MAO-A: Kynuramine (final concentration ~50 µM)
-
For MAO-B: Benzylamine (final concentration ~200 µM)
-
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance over time.
-
Data Collection: Record the reaction rate (change in absorbance per minute) for each well.
Data Analysis
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[15]
| Compound | Target Enzyme | Pre-incubation Time | IC₅₀ (nM) [Hypothetical] |
| This compound | MAO-A | 30 min | 850 |
| This compound | MAO-B | 30 min | 15 |
| Clorgyline | MAO-A | 30 min | 8 |
| Selegiline | MAO-B | 30 min | 12 |
| Table 1: Hypothetical IC₅₀ values demonstrating potent and selective inhibition of MAO-B. |
Protocol: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with its target is crucial for drug development.[16][17] These protocols aim to determine if the inhibition is reversible or irreversible.
Irreversibility Test: Jump-Dilution Method
-
High Concentration Incubation: Incubate the MAO-B enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 60 minutes. As a control, incubate the enzyme with buffer alone.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC₅₀.
-
Activity Measurement: Immediately monitor the enzyme activity.
-
Interpretation:
-
Irreversible Inhibition: If there is no significant recovery of enzyme activity upon dilution, the inhibitor is considered irreversible or tightly binding.[1]
-
Reversible Inhibition: If enzyme activity rapidly returns to a level comparable to the control, the inhibitor is reversible.
-
Caption: Decision workflow for characterizing the inhibitor's MOA.
Time-Dependency of Inhibition
To further confirm mechanism-based inhibition, the IC₅₀ value should decrease with increasing pre-incubation time.
-
Perform the IC₅₀ determination assay as described in Section 3.
-
Repeat the assay using different pre-incubation times (e.g., 5 min, 15 min, 30 min, 60 min).
-
Interpretation: A decrease in the IC₅₀ value with longer pre-incubation times is a hallmark of time-dependent, irreversible inhibition.[18]
Protocol: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19][20] This protocol provides a general workflow for docking this compound into the active site of human MAO-B.
Software and Resources
-
Protein Structure: Human MAO-B crystal structure (e.g., PDB ID: 2BYB) from the Protein Data Bank.
-
Ligand Structure: 3D structure of this compound, generated and energy-minimized using software like ChemDraw or Avogadro.
-
Docking Software: AutoDock Vina, PyRx, or similar platforms.[19][21]
-
Visualization Software: PyMOL or UCSF Chimera.
Docking Workflow
-
Receptor Preparation: Load the MAO-B PDB file. Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges (e.g., Gasteiger charges). The FAD cofactor must be retained and properly parameterized.
-
Ligand Preparation: Load the ligand file. Assign rotatable bonds and merge non-polar hydrogens.
-
Grid Box Definition: Define the docking search space (grid box) to encompass the enzyme's active site. The box should be centered on the position of the co-crystallized inhibitor or the FAD cofactor.
-
Running the Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses for the ligand, ranked by a scoring function (binding affinity in kcal/mol).
-
Analysis of Results:
-
Visualize the top-ranked docking poses within the MAO-B active site using PyMOL.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the enzyme's active site residues.
-
Pay close attention to the proximity and orientation of the cyclopropylamine moiety relative to the N5 atom of the FAD cofactor, as this is the site of covalent modification for mechanism-based inhibitors.[7][8]
-
| Interaction Type | MAO-B Residue (Hypothetical) | Ligand Moiety |
| Hydrophobic | Tyr435, Phe343 | Benzyl Ring |
| π-π Stacking | Tyr398 | Benzyl Ring |
| Covalent Proximity | FAD (N5 atom) | Cyclopropylamine |
| Table 2: Predicted key interactions from a hypothetical molecular docking simulation. |
Conclusion
This application note provides a comprehensive framework for the synthesis and evaluation of this compound as a potential enzyme inhibitor, with a primary focus on MAO-A and MAO-B. The provided protocols are grounded in established methodologies and offer a clear path from chemical synthesis to detailed biochemical and computational characterization. The structural similarity of the target compound to known potent MAO inhibitors suggests a high probability of discovering novel and selective activity, warranting further investigation by researchers in medicinal chemistry and drug discovery.
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Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Molecules, 27(9), 2795. Available at: [Link]
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Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 432-443. Available at: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
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Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(2), 269-274. Available at: [Link]
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Schayer, R. W. (1955). The determination of monoamine oxidase activity. Biochemical Journal, 59(4), 484-488. Available at: [Link]
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Krippendorff, B-F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
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Agarwal, P. K. (2014). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. Frontiers in Molecular Biosciences, 1, 1. Available at: [Link]
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Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]
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Virtual Drug Design Simulations. Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Available at: [Link]
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Al-Hiyari, Y., et al. (2022). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. Molecules, 27(18), 5897. Available at: [Link]
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Application Notes & Protocols: A Framework for Efficacy Testing of N-Benzyl-N-cyclopropylcyclopropanamine as a Potential Neuroprotective Agent
Abstract: This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, N-Benzyl-N-cyclopropylcyclopropanamine. Given the absence of prior research on this specific molecule, we have designed a multi-tiered testing cascade. This protocol is founded on the structural components of the molecule—the N-benzyl and cyclopropylamine moieties—which are present in compounds with demonstrated neuroprotective activities.[1][2][3] The proposed workflow progresses from foundational in vitro characterization to cell-based assays and culminates in a proof-of-concept in vivo study, establishing a robust methodology for determining the compound's potential as a neuroprotective agent.
Introduction & Scientific Rationale
The global increase in the prevalence of neurodegenerative diseases necessitates the discovery of novel therapeutic agents.[4] this compound is a novel chemical entity whose potential therapeutic value is yet to be explored. Its structural architecture, however, provides a compelling rationale for its investigation as a neuroprotective compound. The N-benzyl group is a common feature in molecules that exhibit a range of beneficial neurological effects, including antioxidant, anti-inflammatory, and anticholinesterase activities.[1][3][5] The cyclopropylamine moiety is a valuable structural motif in medicinal chemistry, known for its ability to confer metabolic stability and enhance potency.[6][7]
The inherent strain in the cyclopropane ring can influence the electronic properties of the amine, potentially modulating its interaction with biological targets.[6] Furthermore, the combination of these groups may lead to synergistic effects, offering a multi-faceted mechanism of action against the complex pathology of neurodegenerative disorders, which often involve oxidative stress, neuroinflammation, and neuronal loss.[4][8]
This guide, therefore, outlines a systematic approach to test the hypothesis that This compound possesses neuroprotective properties, primarily through the mitigation of oxidative stress and its downstream consequences.
Experimental Workflow Overview
The proposed experimental plan is designed as a hierarchical screening cascade. This approach ensures that resource-intensive in vivo studies are only undertaken for compounds that demonstrate promising activity in initial, cost-effective in vitro and cell-based assays.
Caption: In vivo experimental timeline for the scopolamine-induced amnesia model.
Protocol: Scopolamine-Induced Amnesia Model
Methodology:
-
Animals: Use male ICR mice (25-30 g).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Scopolamine (1 mg/kg, i.p.)
-
Group 3: this compound (Dose 1) + Scopolamine
-
Group 4: this compound (Dose 2) + Scopolamine
-
Group 5: Donepezil (positive control) + Scopolamine
-
-
Treatment: Administer the test compound or vehicle orally for 7 consecutive days. On the final day, inject scopolamine intraperitoneally 30 minutes after the last oral administration.
-
Behavioral Assessment (Morris Water Maze): 60 minutes after the scopolamine injection, assess spatial learning and memory. Record the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.
-
Biochemical Analysis: Following behavioral testing, euthanize the animals and collect brain tissue. Homogenize the hippocampus and cortex to measure:
-
Acetylcholinesterase (AChE) activity
-
Markers of oxidative stress (e.g., malondialdehyde (MDA) levels, glutathione (GSH) levels)
-
Data Presentation: Phase 3
| Group | Escape Latency (s) | Time in Target Quadrant (s) | Hippocampal AChE Activity (% of control) | Hippocampal MDA (nmol/mg protein) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Scopolamine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (Dose 1) + Scopolamine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Compound (Dose 2) + Scopolamine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Donepezil + Scopolamine | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This document outlines a logical and scientifically rigorous pathway for the initial efficacy testing of this compound as a potential neuroprotective agent. The proposed experiments are designed to provide a comprehensive dataset, from basic biochemical activity to in vivo proof-of-concept. Positive outcomes from this testing cascade would provide a strong foundation for further preclinical development, including more extensive animal models of neurodegenerative diseases, pharmacokinetic studies, and safety pharmacology.
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Aksenova, M. V., Aksenov, M. Y., Mactutus, C. F., & Booze, R. M. (2005). Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Current Neurovascular Research, 2(1), 73-89. Available from: [Link]
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Alonso, E., Martinez-Alonso, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS ONE, 16(3), e0248479. Available from: [Link]
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Dawson, T. M., & Dawson, V. L. (2018). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 8(9), a024006. Available from: [Link]
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Thangnipon, W., Puangmalai, N., et al. (2018). Neuroprotection of N-benzylcinnamide on scopolamine-induced cholinergic dysfunction in human SH-SY5Y neuroblastoma cells. Neural Regeneration Research, 13(1), 107-114. Available from: [Link]
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Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Laboratory Animal Research, 40(1), 9. Available from: [Link]
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Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. Available from: [Link]
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Talarico, C., Dattilo, V., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(20), 15309. Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays Involving N-Benzyl-N-cyclopropylcyclopropanamine: A Guide for Epigenetic Research and Drug Development
Introduction: Unveiling the Potential of N-Benzyl-N-cyclopropylcyclopropanamine as a Modulator of Lysine-Specific Demethylase 1 (LSD1)
This compound is an emerging small molecule of interest within the field of epigenetics, particularly as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The aberrant activity and overexpression of LSD1 have been implicated in a multitude of human cancers, including acute myeloid leukemia (AML), small cell lung cancer, breast cancer, and prostate cancer, making it a compelling therapeutic target.[3][4][5]
LSD1's role extends beyond histone demethylation; it also targets non-histone proteins such as p53, DNMT1, and STAT3, thereby influencing a wide array of cellular processes including cell proliferation, differentiation, epithelial-mesenchymal transition (EMT), and immune evasion.[3][6] Given its multifaceted role in oncogenesis, the development and characterization of potent and selective LSD1 inhibitors like this compound are of paramount importance for advancing cancer therapy.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cell-based assays involving this compound. The protocols outlined herein are designed to be self-validating systems, enabling the robust characterization of the compound's on-target effects and its therapeutic potential.
Scientific Rationale: The "Why" Behind the "How"
The experimental designs detailed below are grounded in the established biological functions of LSD1. Inhibition of LSD1 is expected to lead to a global increase in H3K4me2 and H3K9me2 levels, resulting in the de-repression of target genes. This, in turn, can trigger a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and cellular differentiation. Furthermore, recent studies have highlighted the role of LSD1 in modulating the tumor microenvironment by regulating the expression of immune checkpoint molecules, suggesting that its inhibition could enhance anti-tumor immunity.[5][7][8]
Our protocols are therefore structured to first confirm the direct engagement of this compound with LSD1 within the cellular context and then to elucidate the downstream functional consequences of this inhibition.
Visualizing the Mechanism: LSD1 Signaling and Inhibition
To conceptualize the central role of LSD1 and the expected impact of this compound, the following signaling pathway diagram illustrates the core mechanism.
Caption: LSD1-mediated gene regulation and its inhibition.
Part 1: On-Target Validation in a Cellular Context
A critical first step in characterizing any novel inhibitor is to confirm its engagement with the intended target within a cellular environment. The following protocols are designed to provide robust evidence of this compound's on-target activity.
Protocol 1.1: Western Blot Analysis of Histone Methylation Marks
Rationale: Inhibition of LSD1 should lead to a dose-dependent increase in its primary substrates, H3K4me2 and H3K9me2. This assay provides a direct readout of the compound's enzymatic inhibition in cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells of interest (e.g., THP-1 for AML, MDA-MB-231 for breast cancer) at an appropriate density.[9]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose range of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO) for 24-72 hours. Include a well-characterized LSD1 inhibitor (e.g., ORY-1001) as a positive control.
-
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K4me2 and H3K9me2 signals to the total Histone H3 signal.
-
Expected Outcome: A dose-dependent increase in the normalized H3K4me2 and H3K9me2 signals in cells treated with this compound.
Protocol 1.2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, LSD1, can increase the thermal stability of the protein.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Lysis and Centrifugation:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble LSD1 remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble LSD1 as a function of temperature for both treated and untreated samples.
-
Expected Outcome: A shift in the melting curve of LSD1 to a higher temperature in the presence of this compound, indicating direct binding and stabilization of the protein.
Part 2: Elucidating the Functional Consequences of LSD1 Inhibition
Once on-target engagement is confirmed, the next step is to investigate the downstream cellular effects of this compound.
Protocol 2.1: Cell Proliferation and Viability Assays
Rationale: LSD1 is often overexpressed in cancer cells and plays a role in their proliferation.[4] Inhibition of LSD1 is therefore expected to reduce cell proliferation and viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability/Proliferation Measurement:
-
Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Measure cell proliferation using assays such as BrdU incorporation or CyQUANT.
-
-
Data Analysis:
-
Plot the cell viability or proliferation against the compound concentration and calculate the IC50 or EC50 value.
-
Expected Outcome: A dose-dependent decrease in cell proliferation and viability, allowing for the determination of the compound's potency.
| Assay | Principle | Typical Cell Lines | Expected IC50/EC50 Range |
| Anti-proliferation | Measures metabolic activity (e.g., MTS) or DNA content (e.g., CyQUANT) | THP-1 (AML), MOLM-13 (AML), MDA-MB-231 (Breast Cancer) | Potent inhibitors can have IC50 values in the nanomolar to low micromolar range.[9][10] |
| BrdU Incorporation | Measures DNA synthesis during the S-phase of the cell cycle. | As above | A decrease in BrdU incorporation indicates cell cycle arrest. |
Protocol 2.2: Flow Cytometry for Cell Cycle Analysis and Apoptosis
Rationale: Inhibition of LSD1 can induce cell cycle arrest, typically at the G1 or G2/M phase, and can also trigger apoptosis.[11]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Staining:
-
For cell cycle analysis, fix the cells and stain with a DNA-binding dye such as propidium iodide (PI).
-
For apoptosis analysis, stain cells with Annexin V and PI.
-
-
Flow Cytometry:
-
Acquire and analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
For cell cycle analysis, quantify the percentage of cells in the G1, S, and G2/M phases.
-
For apoptosis, quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.
-
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle and an increase in the percentage of apoptotic cells with increasing concentrations of the compound.
Protocol 2.3: Induction of Cellular Differentiation
Rationale: In hematological malignancies like AML, LSD1 inhibition can overcome the differentiation block and induce myeloid differentiation.[12]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat AML cell lines (e.g., THP-1, MV-4-11) with this compound for several days (e.g., 4-6 days).
-
-
Staining for Differentiation Markers:
-
Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b and CD86.
-
-
Flow Cytometry:
-
Analyze the expression of the differentiation markers by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells expressing the differentiation markers.
-
Expected Outcome: A dose-dependent increase in the expression of myeloid differentiation markers.
Part 3: Advanced Genomic and Transcriptomic Analyses
To gain a deeper understanding of the molecular mechanisms underlying the effects of this compound, more advanced techniques can be employed.
Protocol 3.1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Rationale: ChIP-seq can identify the genome-wide binding sites of LSD1 and the changes in histone methylation patterns upon treatment with this compound.
Step-by-Step Methodology:
-
Cell Treatment and Crosslinking:
-
Treat cells with the compound and then crosslink proteins to DNA with formaldehyde.
-
-
Chromatin Shearing:
-
Lyse the cells and shear the chromatin into smaller fragments.
-
-
Immunoprecipitation:
-
Immunoprecipitate the chromatin with antibodies against LSD1, H3K4me2, or H3K9me2.
-
-
DNA Purification and Sequencing:
-
Reverse the crosslinks, purify the DNA, and prepare sequencing libraries.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the genome and identify enriched regions (peaks).
-
Analyze the changes in LSD1 binding and histone methylation at gene promoters and enhancers.
-
Expected Outcome: Identification of genes and pathways directly regulated by LSD1 and altered by this compound.
Protocol 3.2: RNA Sequencing (RNA-seq)
Rationale: RNA-seq provides a global view of the changes in gene expression induced by the compound, allowing for the identification of downstream signaling pathways.
Step-by-Step Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the compound and extract total RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the transcriptome and quantify gene expression levels.
-
Identify differentially expressed genes and perform pathway analysis.
-
Expected Outcome: Identification of key signaling pathways and biological processes modulated by this compound.
Experimental Workflow Visualization
Caption: A logical workflow for characterizing this compound.
Conclusion and Future Directions
The application notes and protocols provided here offer a robust starting point for the cellular characterization of this compound as a potential LSD1 inhibitor. By systematically validating its on-target effects and elucidating its functional consequences, researchers can build a comprehensive profile of this novel compound. Future studies could explore its efficacy in in vivo models, its potential for combination therapies, and its effects on the tumor immune microenvironment. The continued exploration of new chemical entities targeting epigenetic regulators like LSD1 holds immense promise for the development of next-generation cancer therapeutics.
References
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Frontiers in Pharmacology. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]
-
News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. Retrieved from [Link]
-
National Institutes of Health. (2021). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2022). Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. Retrieved from [Link]
-
MDPI. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Retrieved from [Link]
-
National Institutes of Health. (2018). LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade. Retrieved from [Link]
-
Neuro-Oncology. (2011). Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Retrieved from [Link]
-
MDPI. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]
-
National Institutes of Health. (2016). LSD1 Histone Demethylase Assays and Inhibition. Retrieved from [Link]
-
National Institutes of Health. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Retrieved from [Link]
-
Frontiers in Chemistry. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vivo Study Design for N-Benzyl-N-cyclopropylcyclopropanamine
Introduction: Charting the In Vivo Trajectory of a Novel Chemical Entity
N-Benzyl-N-cyclopropylcyclopropanamine is a novel chemical entity (NCE) with a unique structural architecture, combining a benzyl group, known for its presence in many centrally active compounds, with a cyclopropylcyclopropane amine moiety. The absence of published literature on this specific molecule necessitates a foundational, systematic in vivo evaluation to characterize its physiological effects, safety profile, and therapeutic potential. The structural motifs suggest a potential for interaction with biological systems, particularly the central nervous system (CNS), making a thorough preclinical investigation essential.
This guide provides a comprehensive framework for designing and executing a phased in vivo study program for this compound. It is structured to logically progress from initial tolerability and pharmacokinetic characterization to pharmacodynamic and safety assessments. The protocols herein are designed to be robust and adhere to high standards of scientific rigor and animal welfare, drawing from established preclinical research principles.[1][2] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals embarking on the preclinical journey of this and similar NCEs.
Phase 1: Foundational Assessment - Formulation and Dose-Range Finding
Before any meaningful biological assessment can be made, a suitable vehicle for administration must be developed, and the compound's general tolerability must be understood. This initial phase is critical for the successful execution of all subsequent in vivo studies.
Protocol 1: Vehicle Formulation for a Lipophilic NCE
Objective: To prepare a stable and homogenous formulation of this compound suitable for both oral (PO) and intravenous (IV) administration in rodents.
Rationale: Many NCEs exhibit poor aqueous solubility. A multi-component vehicle system is often required to achieve the necessary concentrations for dosing. The following is a standard, widely used vehicle for such compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection
Step-by-Step Protocol:
-
Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For a target vehicle composition of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline (5/40/5/50), begin by dissolving the compound in the 5% final volume equivalent of DMSO. Use of a vortex mixer or sonicator can aid dissolution.
-
Excipient Addition: In a separate sterile tube, combine the required volumes of PEG400 and Tween 80.
-
Admixture: Add the compound/DMSO solution to the PEG400/Tween 80 mixture and vortex until a clear, homogenous solution is formed.
-
Aqueous Phase Addition: Slowly add the sterile saline or water to the organic mixture dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Final Inspection: The final formulation should be a clear, particle-free solution. Prepare fresh on the day of the experiment.
Protocol 2: Acute Dose-Range Finding and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound following a single administration.
Rationale: This study provides essential information for dose selection in subsequent pharmacokinetic and pharmacodynamic studies, ensuring that doses are efficacious without being overtly toxic.[3][4]
Animal Model: Male and Female Sprague-Dawley rats (8-10 weeks old).
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate animals for a minimum of 5 days prior to dosing.
-
Group Allocation: Assign animals to dose groups (n=1-2 per sex per group).
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg). A vehicle-only group serves as the control.
-
Clinical Observation: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 7 days. Record any clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsion, sedation, or excitation.
-
Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss exceeding 20% is often a key indicator of significant toxicity.[3]
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity. This dose will serve as the high dose for future studies.
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to drug development. PK studies reveal how much of the drug gets to the bloodstream, how long it stays there, and how it is cleared, which is critical for designing effective dosing regimens.[5][6]
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
Objective: To characterize the plasma pharmacokinetic profile of this compound after IV and PO administration and to determine its oral bioavailability.
Rationale: Comparing the plasma concentration-time profiles after IV (100% bioavailability) and PO administration allows for the calculation of key PK parameters that describe the compound's behavior in the body.[7]
Animal Model: Male Sprague-Dawley rats (n=3-4 per group) with jugular vein cannulation for serial blood sampling.
Experimental Design:
-
Group 1 (IV): Single bolus dose (e.g., 2 mg/kg) administered via the tail vein.
-
Group 2 (PO): Single oral gavage dose (e.g., 10 mg/kg).
Dosing and Sampling Schedule:
| Route | Dose (mg/kg) | Blood Sampling Time Points (hours post-dose) |
| IV | 2 | 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 10 | 0.25, 0.5, 1, 2, 4, 8, 24 |
Step-by-Step Protocol:
-
Dosing: Administer the formulated compound to fasted rats at the specified doses.
-
Blood Collection: At each time point, collect approximately 100-150 µL of blood from the jugular vein cannula into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis (LC-MS/MS):
-
Develop a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
Perform sample preparation, typically a protein precipitation with cold acetonitrile containing an internal standard.
-
Generate a standard curve by spiking known concentrations of the compound into blank plasma.
-
Analyze study samples and calculate concentrations by interpolating from the standard curve.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Phase 4: Toxicology and Safety Pharmacology
Safety assessment is a cornerstone of preclinical development. These studies are designed to identify potential adverse effects and define a safe dose range for potential first-in-human studies.
Protocol 5: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).
Rationale: The OECD 423 guideline is a stepwise procedure that uses a minimal number of animals to assign a chemical to a toxicity class. It is a refinement over older, mortality-based methods like the traditional LD50 test. [8][9] Animal Model: Female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old). Testing is initiated in one sex (usually female) as it is often more sensitive. [10] Step-by-Step Protocol:
-
Starting Dose: Select a starting dose from fixed levels (5, 50, 300, or 2000 mg/kg) based on any available information (e.g., the dose-range finding study). A starting dose of 300 mg/kg is common for compounds with unknown toxicity.
-
Dosing (Step 1): Dose 3 fasted female rats with the starting dose.
-
Observation: Observe animals closely for mortality, moribundity, and clinical signs of toxicity for 14 days.
-
Decision Logic: The outcome of the first step determines the next action:
-
If 2-3 animals die: The test is stopped. The compound is classified in that toxicity category.
-
If 0-1 animal dies: Proceed to the next step, dosing 3 new animals at a higher (if 0 deaths) or lower (if 1 death) dose level.
-
If testing at 2000 mg/kg results in 0-1 deaths: The procedure is stopped, and the compound is considered to have low acute toxicity.
-
-
Endpoint Analysis: The primary endpoint is the GHS classification. All animals are subjected to gross necropsy at the end of the study.
Protocol 6: Core Safety Pharmacology Battery (ICH S7A)
Objective: To investigate the effects of this compound on vital organ systems, specifically the central nervous, cardiovascular, and respiratory systems.
Rationale: International Council for Harmonisation (ICH) guidelines mandate these studies to identify undesirable pharmacodynamic effects that could have safety implications for humans.
1. CNS Safety - Functional Observational Battery (FOB) in Rats:
-
Procedure: A trained observer, blinded to treatment, assesses animals for changes in behavior, coordination, sensory function, and autonomic signs at the time of expected peak plasma concentration (Tmax).
-
Endpoints: Scores for posture, gait, grooming, arousal level, motor activity, and reactivity to various stimuli.
2. Cardiovascular Safety - Telemetered Rats:
-
Procedure: Surgically implant telemetry devices in rats to allow for continuous, conscious, and unrestrained monitoring of cardiovascular parameters. After a recovery period, administer vehicle and increasing doses of the compound.
-
Endpoints: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (e.g., QT interval for arrhythmia risk).
3. Respiratory Safety - Whole-Body Plethysmography in Rats:
-
Procedure: Place conscious, unrestrained rats in plethysmography chambers and administer the compound.
-
Endpoints: Respiratory rate, tidal volume, and minute volume are measured to detect any potential for respiratory depression.
Toxicology Data Summary Table (Example)
| Study | Species/Sex | Route | Key Findings | GHS Category |
| Acute Oral Toxicity (OECD 423) | Rat/Female | Oral | No mortality or significant clinical signs up to 2000 mg/kg. | Category 5 or Unclassified |
| CNS Safety (FOB) | Rat/Male | Oral | No adverse effects on behavior or motor function at doses up to 300 mg/kg. | - |
| CV Safety (Telemetry) | Rat/Male | Oral | No significant changes in blood pressure, heart rate, or ECG intervals. | - |
| Respiratory Safety | Rat/Male | Oral | No effect on respiratory rate or volume. | - |
References
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Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
General Principles of Preclinical Study Design. PMC - NIH. Available at: [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
-
Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link]
-
Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Gyan Sanchay. Available at: [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]
-
Key factors to consider while selecting appropriate animal models for pre-clinical research to develop therapies for neurological disorders. Medical Device Courses. Available at: [Link]
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Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. Available at: [Link]
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(PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
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Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. Available at: [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. Available at: [Link]
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423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). Available at: [Link]
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How to Choose an Animal Model in Research. Biobide. Available at: [Link]
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Lessons Learned and Potentials for Improvement in CNS Drug Development. NIH. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCL. Available at: [Link]
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Animal models in neuropharmacology: an ethological perspective. OMICS International. Available at: [Link]
-
Active Compounds : A Structured Tool for CNS Drug Discovery. Semantic Scholar. Available at: [Link]
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. Available at: [Link]
-
Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. Available at: [Link]
-
CNS Active Compounds ― The Importance Of Cognitive And Pharmacodynamic Testing During First-In-Human Trials. Clinical Leader. Available at: [Link]
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Animal Models in Neuroscience: What Is the “Culture of Care”? MDPI. Available at: [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]
-
Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. ResearchGate. Available at: [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. Available at: [Link]
-
(PDF) Pharmacodynamic Evaluation: CNS Methodologies. ResearchGate. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of N-Benzyl-N-cyclopropylcyclopropanamine for Enhanced Biological Activity
Abstract
This guide provides a comprehensive framework for the chemical derivatization of N-Benzyl-N-cyclopropylcyclopropanamine, a scaffold containing the pharmacologically significant cyclopropylamine moiety. The primary objective is to systematically explore its structure-activity relationship (SAR) to identify novel analogs with enhanced biological potency, particularly as potential enzyme inhibitors. We present detailed, field-proven protocols for the critical gateway reaction of N-debenzylation, followed by strategic N-acylation and N-alkylation of the resulting secondary amine. Furthermore, a robust protocol for evaluating the biological activity of these new chemical entities (NCEs) via a high-throughput monoamine oxidase (MAO) inhibitor screening assay is detailed. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for therapeutic innovation.
Introduction and Rationale
The cyclopropylamine functional group is a well-established pharmacophore present in numerous biologically active compounds, notably as an irreversible inhibitor of monoamine oxidases (MAO), enzymes critical in neurotransmitter metabolism.[1][2] Dysfunction of MAO is implicated in a range of neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a major class of therapeutic drugs.[3][4] this compound serves as an excellent starting point for a drug discovery campaign. The N-benzyl group acts as a protecting group that, upon removal, unveils a highly versatile secondary amine.
Derivatization of this core scaffold is a key strategy in drug discovery to modulate critical properties:
-
Potency & Selectivity: Small structural changes can significantly alter binding affinity for the target enzyme and selectivity against isoforms (e.g., MAO-A vs. MAO-B).[4]
-
Pharmacokinetics (ADME): Modifications can improve solubility, membrane permeability, and metabolic stability, enhancing the drug-like properties of the molecule.[5]
-
Structure-Activity Relationship (SAR): A systematic library of derivatives provides crucial data to build a robust SAR model, guiding future design efforts toward more potent and selective compounds.[2][6]
This guide outlines a logical workflow, beginning with the unmasking of the reactive secondary amine, followed by the generation of diverse amide and tertiary amine libraries, and culminating in their biological evaluation.
Overall Derivatization Workflow
The strategic approach involves a three-stage process: activation of the core scaffold, diversification through parallel synthesis, and functional screening. This workflow is designed to efficiently generate and evaluate a focused library of compounds to build a comprehensive SAR profile.
Caption: Overall workflow for derivatization and evaluation.
Protocol I: N-Debenzylation via Oxidative Cleavage
The removal of the N-benzyl group is the critical first step to enable further derivatization. While catalytic hydrogenation is a common method, oxidative cleavage using Ceric Ammonium Nitrate (CAN) is highly effective for tertiary N-benzyl amines and offers excellent chemoselectivity, often avoiding the need for high-pressure equipment.[7][8]
Scientist's Note: This reaction proceeds via oxidation at the tertiary nitrogen atom.[7] The protocol is robust and generally provides clean conversion to the secondary amine, which can often be used in the next step after a simple workup.
Materials:
-
This compound (1.0 equiv)
-
Ceric Ammonium Nitrate (CAN) (2.1 equiv)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the N-benzyl tertiary amine (1.0 equiv) in a 5:1 mixture of Acetonitrile:Water. The typical concentration is 0.1 M.
-
Begin vigorous stirring at room temperature.
-
Add Ceric Ammonium Nitrate (2.1 equiv) to the solution in portions. The reaction mixture will typically turn a deep orange or red color.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo. The crude product will contain benzaldehyde as a byproduct, which is typically removed during the subsequent purification step.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine, N-cyclopropylcyclopropanamine.
Protocol II: Derivatization of N-Cyclopropylcyclopropanamine
The resulting secondary amine is a versatile nucleophile, ready for diversification. We present two cornerstone transformations: N-acylation and N-alkylation.
N-Acylation to Synthesize Amide Derivatives
This protocol utilizes acyl chlorides to form a robust amide bond. The reaction is typically fast and high-yielding. A non-nucleophilic base is used to scavenge the HCl byproduct.[9][10]
Scientist's Note: Using an acyl chloride is a highly efficient method for acylation.[11] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. Triethylamine or pyridine are common bases for this transformation; pyridine can sometimes catalyze the reaction.[9]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. acylation of amines [entrancechemistry.blogspot.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
"common side reactions in N-Benzyl-N-cyclopropylcyclopropanamine synthesis"
Introduction
Welcome to the technical support guide for the synthesis of N-Benzyl-N-cyclopropylcyclopropanamine. This document is intended for researchers, chemists, and drug development professionals who are working with or developing synthetic routes to this and structurally related compounds. The unique combination of a tertiary amine with two sterically demanding cyclopropyl groups presents specific challenges. This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common side reactions and experimental difficulties.
The advice herein is grounded in established mechanistic principles of organic chemistry, focusing on the causality behind experimental choices to ensure both success and safety in your work.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis of this compound. We will primarily focus on two logical synthetic pathways:
-
Route A: Reductive Amination of cyclopropanecarboxaldehyde with N-benzylcyclopropylamine.
-
Route B: Direct N-Alkylation of a suitable secondary amine precursor.
Question 1: My reductive amination yield is low, and the reaction seems stalled. What are the likely causes and solutions?
Low yields in the reductive amination pathway are common when dealing with sterically hindered components. The primary issues often revolve around inefficient iminium ion formation and competing side reactions.
Plausible Causes:
-
Incomplete Imine/Iminium Ion Formation: The condensation between the aldehyde and the secondary amine is a reversible equilibrium. Water produced during this step can hydrolyze the iminium ion intermediate, preventing the reaction from proceeding to completion. Steric hindrance between the bulky N-benzylcyclopropylamine and cyclopropanecarboxaldehyde can slow this step considerably.
-
Incorrect Choice of Reducing Agent: A common mistake is using a reducing agent that is too reactive, like sodium borohydride (NaBH₄), without careful control. NaBH₄ can reduce the starting aldehyde to cyclopropylmethanol faster than it reduces the sterically hindered iminium ion, consuming your starting material non-productively.[1][2]
-
Suboptimal pH: Iminium ion formation is acid-catalyzed.[2] However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the catalysis is inefficient.
-
Steric Hindrance: The inherent bulk of both reactants can simply make the reaction slow, requiring longer reaction times or elevated temperatures, which in turn can promote side reactions.[3]
Diagnostic Steps:
-
Monitor Imine Formation: Before adding the reducing agent, monitor the reaction mixture by TLC or ¹H NMR. You should see the aldehyde spot/signal diminish and a new spot/signal corresponding to the imine/iminium ion appear. If this is not happening, the condensation step is the problem.
-
Check for Alcohol Byproduct: Analyze the crude reaction mixture by GC-MS or NMR for the presence of cyclopropylmethanol. Its presence confirms that your reducing agent is prematurely reacting with the aldehyde.
Solutions & Protocols:
-
Optimize Imine Formation:
-
Use a Dehydrating Agent: Add 3Å or 4Å molecular sieves to the reaction mixture to sequester the water formed during condensation, driving the equilibrium towards the iminium ion.[2]
-
Acid Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of a mild acid like acetic acid to facilitate iminium formation.[2]
-
-
Select the Right Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4][5][6] It is a mild and selective reducing agent that is particularly effective for reductive aminations because it reduces the iminium ion much faster than it reduces the aldehyde.[1][4] This minimizes the formation of alcohol byproducts.
-
Optimized Protocol for Reductive Amination:
-
To a solution of N-benzylcyclopropylamine (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add activated 4Å molecular sieves.
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.
Question 2: I am observing significant impurities related to cyclopropyl ring opening. Why is this happening and how can I prevent it?
This is a critical side reaction pathway stemming from the electronic nature of the cyclopropyl group. The high p-character of the C-C bonds in a cyclopropane ring allows it to stabilize an adjacent positive charge, making the cyclopropylmethyl cation surprisingly stable.
Plausible Causes:
-
Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the nitrogen atom can be protonated. If a transient carbocation forms on an adjacent carbon (e.g., during the iminium ion stage), the strained cyclopropane ring can open to relieve strain and form a more stable, delocalized homoallylic cation. This can lead to rearranged, unsaturated byproducts.[7][8][9]
-
Single Electron Transfer (SET) Pathways: Some reaction conditions, particularly with certain catalysts or oxidants, can generate an aminium radical cation. This intermediate is known to trigger the fragmentation of the cyclopropyl ring.[10]
Diagnostic Steps:
-
Mass Spectrometry (MS): Look for masses in your crude product that correspond to (Product + 2 H) or other isomers. For example, the ring-opened product N-benzyl-N-(but-3-en-1-yl)cyclopropylamine would have the same mass as the desired product but a different fragmentation pattern and retention time.
-
NMR Spectroscopy: Look for characteristic signals of a terminal alkene (vinyl protons) around 4.9-5.8 ppm in the ¹H NMR spectrum, which would be absent in the desired product.
Solutions & Protocols:
-
Strict pH Control: Avoid using strong, non-volatile acids for catalysis. Use a mild, catalytic amount of acetic acid, which is sufficient to promote imine formation without causing widespread ring opening.[5]
-
Avoid Harsh Reagents: Be mindful of reagents that can promote SET. Stick to well-established hydride sources like NaBH(OAc)₃.
-
Low Temperature: Running the reaction at 0 °C or even lower temperatures can often suppress the activation energy required for the ring-opening rearrangement while still allowing the desired reduction to proceed, albeit more slowly.
Visualizing the Side Reaction:
Caption: Desired reduction vs. acid-catalyzed ring opening.
Question 3: My direct N-alkylation reaction is messy, with multiple products observed. How can I improve selectivity?
Directly alkylating a secondary amine like N-cyclopropylcyclopropanamine with benzyl bromide is a common strategy, but it is notoriously difficult to control.[1]
Plausible Causes:
-
Over-alkylation: The target tertiary amine product is still nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This is often the most significant byproduct.[11]
-
Lack of Selectivity: The starting secondary amine and the product tertiary amine have similar reactivities, leading to a mixture of unreacted starting material, desired product, and over-alkylated product.[12]
-
Base-Induced Elimination: The base used to scavenge the HBr byproduct can cause elimination of HBr from benzyl bromide, forming stilbene and other related impurities, especially at higher temperatures.
Diagnostic Steps:
-
TLC Analysis: Use a ninhydrin stain. Secondary amines stain strongly (usually yellow/orange), while tertiary amines do not. This can help you track the consumption of your starting material.[11] The quaternary salt will likely have a very low Rf value and may streak.
-
MS Analysis: Look for a peak corresponding to [Product + Benzyl]⁺, which is the mass of the quaternary ammonium salt.
Solutions & Protocols:
-
Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of amine) to ensure the benzyl bromide is consumed before significant over-alkylation can occur.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. A bulky base is less likely to react with the alkylating agent itself. See the table below for a comparison.
-
Use an Amine Salt Strategy: One advanced technique involves using the hydrobromide salt of the starting amine. A carefully chosen amount of base will preferentially deprotonate the more acidic primary/secondary amine salt, allowing it to react. The resulting, more basic tertiary amine product will then be protonated, effectively protecting it from further alkylation.[13]
Table 1: Comparison of Bases for N-Alkylation
| Base | Type | pKa (Conjugate Acid) | Pros | Cons |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Soluble, common | Can be nucleophilic, may compete in reaction |
| DIPEA (Hünig's base) | Hindered Amine | ~11 | Non-nucleophilic due to steric bulk | Can be difficult to remove during workup |
| K₂CO₃ / Cs₂CO₃ | Inorganic | ~10.3 | Easy to remove (filtration) | Heterogeneous, may require phase-transfer catalyst |
| Proton Sponge | Hindered Diamine | ~12.1 | Very strong, non-nucleophilic | Expensive, high molecular weight |
Optimized Protocol for N-Alkylation:
-
Dissolve the secondary amine (e.g., N-cyclopropylcyclopropanamine, 1.2 eq) and a hindered base like DIPEA (1.5 eq) in a polar aprotic solvent like acetonitrile (ACN).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC (staining with ninhydrin and KMnO₄).
-
Perform an acid-base workup to purify the product (see FAQ below).
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final tertiary amine product from unreacted secondary amine starting material?
A: An acidic wash (liquid-liquid extraction) is highly effective.
-
Dissolve the crude reaction mixture in a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The more basic secondary and tertiary amines will be protonated and move into the aqueous layer.
-
Basify the aqueous layer with 2M NaOH until pH > 12.
-
Extract the now free-based amines back into an organic solvent.
-
This method may not fully separate the secondary and tertiary amines due to similar pKa values, but it effectively removes non-basic impurities. Final purification often requires column chromatography.[11][14]
Q: My column chromatography purification is difficult, with the product streaking on the silica gel. What can I do?
A: Amine streaking on acidic silica gel is a classic problem.[15]
-
Pre-treat the Silica: Prepare your silica slurry with an eluent that contains 1-2% of a volatile amine base, such as triethylamine or ammonia (as a 7N solution in methanol). This neutralizes the acidic silanol groups on the silica surface.
-
Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel column, which are specifically designed for the purification of basic compounds and can provide much better peak shape without mobile phase modifiers.[11][15]
Q: What are the expected masses for key compounds I might see in my MS analysis?
A:
Table 2: Common Species in MS Analysis
| Compound Name | Structure | Expected [M+H]⁺ (m/z) |
| N-Benzylcyclopropylamine (SM) | C₁₀H₁₃N | 148.12 |
| Cyclopropanecarboxaldehyde (SM) | C₄H₆O | 71.05 |
| This compound (Product) | C₁₄H₁₉N | 202.16 |
| Benzyl-bis(cyclopropylmethyl)ammonium (Over-alkylation) | C₁₈H₂₆N⁺ | 256.21 (M⁺) |
| Ring-Opened Isomer | C₁₄H₁₉N | 202.16 |
References
-
Ma, D., & Jha, A. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Available at: [Link]
- Henkel, K., & Körnig, W. (1980). Process for the purification of tertiary amines. Google Patents (EP0007983A1).
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Available at: [Link]
-
Boruah, M., et al. (2017). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform. Available at: [Link]
-
Various Authors. (2022). Amine workup. Reddit r/Chempros. Available at: [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. organic-chemistry.org. Available at: [Link]
-
Various Authors. (2006). Separation of Secondary Amine and Tertiary amine. Chromatography Forum. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Various Authors. (2023). What's wrong with my reductive amination? I barely got any product. Reddit r/organicchemistry. Available at: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Shaffer, C. L., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2019). Scope of N-alkylation of aromatic amines 2 with cyclopropylcarbinol 1 to form homoallylic amine product 4. ResearchGate. Available at: [Link]
-
Ciba-Geigy AG. (1989). Process for the manufacture of cyclopropylamine. European Patent Office (EP 0205403 B1). Available at: [Link]
-
Wang, D., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]
-
Afanasyev, O. I., et al. (2017). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles. ResearchGate. Available at: [Link]
-
Parveen, S., et al. (2017). Reaction profiles for the base- and acid-catalyzed ring-opening reactions. ResearchGate. Available at: [Link]
-
De, S., et al. (2018). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link]
-
Bhattacharyya, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
-
Ortiz, F. L., et al. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Technical Support Center: Synthesis of N-Benzyl-N-cyclopropylcyclopropanamine
Introduction
Welcome to the technical support guide for the synthesis of N-Benzyl-N-cyclopropylcyclopropanamine. This document is intended for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this and related N-substituted cyclopropylamine compounds. The unique structural features of cyclopropylamines make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive resource, structured in a question-and-answer format, to address common challenges and improve the yield and purity of your synthesis. We will delve into a proposed synthetic route, troubleshoot potential issues with scientifically grounded explanations, and provide detailed experimental protocols.
Proposed Synthetic Scheme
The synthesis of this compound can be efficiently achieved through the N-alkylation of dicyclopropylamine with benzyl bromide. This method is a straightforward nucleophilic substitution reaction. An alternative approach is the reductive amination of dicyclopropylamine with benzaldehyde.[2]
Primary Route: N-Alkylation
Alternative Route: Reductive Amination
This guide will primarily focus on the N-alkylation route due to its common application and well-understood mechanism.
Synthetic Workflow Diagram
Sources
Technical Support Center: Purification of N-Benzyl-N-cyclopropylcyclopropanamine
Welcome to the technical support center for advanced chemical purification. This guide provides specialized troubleshooting advice for the purification of N-Benzyl-N-cyclopropylcyclopropanamine, a tertiary amine with unique structural features. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively. This guide is structured as a series of questions and answers addressing common issues encountered in the research lab.
Initial Assessment of Crude Product
A successful purification begins with a thorough understanding of your crude material. Rushing this step is a common cause of failure.
Question: My crude reaction mixture is a dark, oily residue. Where do I even begin?
Answer: The first step is to gather baseline data on the composition of your crude product. Attempting purification without this information is like navigating without a map.
-
Thin-Layer Chromatography (TLC): This is your most critical tool. Run a TLC plate to visualize the number of components in your mixture. Test a few solvent systems of varying polarity (e.g., 10% Ethyl Acetate/Hexane, 30% Ethyl Acetate/Hexane). Crucially, since your target is a tertiary amine, you will likely observe "streaking." To counter this, add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your TLC solvent. This deactivates the acidic silanol groups on the silica plate, leading to well-defined spots.
-
Proton NMR (¹H NMR) of the Crude Sample: Dissolve a small amount of your crude oil in a deuterated solvent (e.g., CDCl₃). Even a complex spectrum can provide valuable clues. Look for characteristic signals:
-
Aromatic protons from the benzyl group (typically ~7.2-7.4 ppm).
-
Cyclopropyl protons (a complex multiplet, often in the upfield region ~0.2-1.0 ppm).
-
The benzylic CH₂ protons (a singlet around 3.6 ppm). By comparing the integrations of these key areas, you can get a rough estimate of your product's purity and identify the major impurities if their structures are known (e.g., unreacted starting materials).
-
Question: What are the most probable impurities I should be looking for in my crude this compound?
Answer: Impurities are typically remnants of the synthesis process. Their identity depends on your specific synthetic route, but common culprits for this class of compounds include:
| Impurity Type | Probable Source | How to Identify |
| Unreacted Starting Materials | Incomplete reaction | TLC, ¹H NMR (signals for benzylamine, cyclopropylamine derivatives, or benzyl halide). |
| Over-alkylation Products | Reaction of the product with the alkylating agent | Mass Spectrometry (look for a higher mass peak). |
| Solvent Residue | From reaction or initial workup | ¹H NMR (characteristic peaks for THF, Toluene, DCM, etc.). |
| Reagent-Derived Byproducts | From bases, coupling agents, etc. | May not be UV active on TLC; can sometimes be removed with an aqueous wash. |
| Degradation Products | Instability of the product to reaction or workup conditions | Unidentified spots on TLC; can be complex to characterize.[1] |
Troubleshooting Column Chromatography
Flash column chromatography is the workhorse for purifying compounds like this compound. However, amines present a unique set of challenges.
Question: My compound is streaking severely on the column, leading to poor separation and mixed fractions. Why is this happening?
Answer: This is the most common issue when purifying amines on silica gel. The root cause is the interaction between the basic lone pair of electrons on your amine's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes tailing and, in severe cases, irreversible binding of your product to the stationary phase.
Solution: You must deactivate the silica gel by adding a small amount of a competitive base to your eluent.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system. It will move up the column and saturate the acidic sites, allowing your compound to elute with a much-improved peak shape.
-
Ammonia: Prepare a 2% solution of ammonia in methanol and add it to your eluent system (typically up to 10% of this mixture). This is also highly effective.
The diagram below outlines the decision-making process for optimizing amine purification by column chromatography.
Caption: Troubleshooting workflow for amine column chromatography.
Question: I'm losing a significant amount of my product on the column, and my overall yield is very low. What could be the cause?
Answer: Besides irreversible binding due to acidity (as discussed above), you might be facing product degradation. While this compound is expected to be relatively stable, some amines are sensitive to prolonged exposure to silica gel.
Troubleshooting Steps:
-
Use Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by slurrying standard silica gel in your basified eluent before packing the column.
-
Increase Flow Rate: A faster flow rate reduces the contact time between your compound and the stationary phase. Don't run it so fast that you lose separation, but avoid unnecessarily slow runs.
-
Consider Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds. Test your separation on an alumina TLC plate first.
-
Avoid Chlorinated Solvents: In some cases, amines can react with residual acid in chlorinated solvents like dichloromethane (DCM). If you suspect this, switch to a non-chlorinated system like Ethyl Acetate/Hexane or Ether/Hexane.
Troubleshooting Acid-Base Liquid-Liquid Extraction
This powerful technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
Question: How can I use an acid wash to purify my amine? I'm afraid of losing my product.
Answer: Your fear is justified, as your product will be extracted into the acid layer. The key is to use this to your advantage in a controlled manner. This process isolates your basic product from any non-basic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated (R₃N → R₃NH⁺Cl⁻) and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Confirmation: Use TLC to check a spot from the organic layer. Your product spot should have disappeared. This confirms the extraction was successful.
-
Wash (Optional): The organic layer now contains neutral or acidic impurities. You can discard it or process it further if needed.
-
Basification & Re-extraction: Combine all aqueous layers in the separatory funnel and cool in an ice bath. Slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) until the solution is basic (test with pH paper, pH > 10). This deprotonates your amine (R₃NH⁺Cl⁻ → R₃N), causing it to precipitate or form an oil.
-
Final Extraction: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified amine.
The diagram below illustrates this reversible protonation and phase transfer.
Caption: Principle of acid-base extraction for amine purification.
Troubleshooting Final Product Isolation
Question: My purified product is a clear oil, but I need a solid for analysis. How can I crystallize it?
Answer: Not all compounds readily crystallize. If your purified this compound is an oil, you may be dealing with a compound that has a low melting point or is simply resistant to forming a crystal lattice.
Strategies to Induce Solidification:
-
Trituration: Dissolve the oil in a minimum amount of a moderately polar solvent (like diethyl ether) and then add a non-polar solvent (like hexane or pentane) dropwise while scratching the inside of the flask with a glass rod. If you are lucky, the product will precipitate as a solid.
-
Solvent Screening: Attempt recrystallization from various solvents. A good starting point is to find a solvent in which your compound is soluble when hot but poorly soluble when cold.
-
Salt Formation: The most reliable method for inducing crystallinity in amines is to form a salt. Bubble dry HCl gas through a solution of your amine in anhydrous diethyl ether or add a solution of HCl in ether. The hydrochloride salt (R₃NH⁺Cl⁻) is often a highly crystalline, stable solid that is easy to filter and handle. This is a standard procedure in pharmaceutical development.[2]
Question: I'm trying to recrystallize my product, but it keeps "oiling out." What can I do?
Answer: "Oiling out" happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound/solvent eutectic). Instead of forming crystals, the solute separates as a liquid phase.[3]
Solutions:
-
Slow Down the Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it, before moving it to a colder environment like a refrigerator or ice bath.
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Change the Solvent System: Try a solvent system where your compound is less soluble. Alternatively, use an anti-solvent technique: dissolve your compound in a good solvent, heat it, and then slowly add a poor solvent (in which it is insoluble) until the solution just becomes turbid. Then, allow it to cool slowly.[3]
References
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]
-
Nakhle, S. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available from: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
-
Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available from: [Link]
-
International Journal of Engineering Research and General Science. (2017). GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). Available from: [Link]
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Huang, J. et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Available from: [Link]
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Faid, A. et al. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine - EP 0205403 B1. Available from: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available from: [Link]
- Google Patents. (1986). EP0205403B1 - Process for the manufacture of cyclopropylamine.
-
The Royal Society of Chemistry. (2016). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Available from: [Link]
- Google Patents. (1982). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68617747, N-benzyl-N-propylcyclopropanamine. Retrieved January 10, 2026. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68618957, N-benzyl-N-propylcyclopentanamine. Retrieved January 10, 2026. Available from: [Link]
-
Brandt, S. D. et al. (2014). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Drug Testing and Analysis. Available from: [Link]
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Wiley-VCH. Supporting Information for a publication. Available from: [Link]
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National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals. Available from: [Link]
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Journal of Applied Pharmaceutical Science. (2024). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Available from: [Link]
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MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Processes. Available from: [Link]
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SciRP.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-N-cyclopropylcyclopropanamine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-N-cyclopropylcyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this synthesis.
Overview of Synthetic Strategies
This compound, a tertiary amine with notable steric hindrance around the nitrogen atom, can be synthesized through two primary routes:
-
Route A: SN2 N-Alkylation: This classic approach involves the direct alkylation of N-cyclopropylcyclopropanamine (also known as dicyclopropylamine) with a benzyl halide (e.g., benzyl bromide). A base is required to neutralize the hydrohalic acid byproduct.
-
Route B: Reductive Amination: This method consists of the reaction between a cyclopropyl carbonyl compound (like cyclopropanecarboxaldehyde) and benzylamine to form an intermediate imine, which is subsequently reduced to the target tertiary amine.
Each route presents unique advantages and challenges, which will be addressed in the following sections.
Frequently Asked Questions (FAQs)
General Questions
Q1: Which synthetic route, N-alkylation or reductive amination, is generally preferred for this synthesis?
A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction.
-
N-Alkylation is often more straightforward if N-cyclopropylcyclopropanamine is readily available. However, it can be susceptible to over-alkylation, forming a quaternary ammonium salt, especially under harsh conditions.[1][2]
-
Reductive Amination can be a highly efficient one-pot reaction that avoids the formation of quaternary salts.[3][4] It is particularly useful if cyclopropanecarboxaldehyde is the more accessible precursor.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or a potassium permanganate stain. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Reagent-Specific Questions
Q3: For the N-alkylation route, what is the best choice of base?
A3: The choice of base is critical to prevent side reactions. A non-nucleophilic, moderately strong base is ideal.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and easy to remove during workup.[5] Cesium bases, in particular, have been shown to promote selective mono-N-alkylation.[6][7]
-
Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. DIPEA is particularly useful for sterically hindered amines as its bulkiness minimizes its own alkylation.
Q4: Which solvent is most suitable for the N-alkylation reaction?
A4: Polar aprotic solvents are generally preferred as they can dissolve the amine and the base while facilitating the SN2 reaction.
-
N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices that often lead to good reaction rates.[5][7]
-
Tetrahydrofuran (THF) is another viable option. The choice of solvent can influence the reaction rate and selectivity, so it may need to be optimized for your specific conditions.[7]
Q5: For the reductive amination route, which reducing agent should I use?
A5: The reducing agent must be selective for the imine over the starting aldehyde.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations, often giving high yields with minimal side products.[8]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and should be handled with extreme caution.[8]
-
Sodium borohydride (NaBH₄) can be used, but the imine must be pre-formed before its addition to prevent the reduction of the starting aldehyde.[9][10]
Reaction Condition Questions
Q6: What is the optimal reaction temperature for the N-alkylation?
A6: The reaction is typically performed at temperatures ranging from room temperature to 60-80°C.[5] Starting at room temperature and gently heating if the reaction is sluggish is a good strategy. Higher temperatures can increase the rate of reaction but may also lead to more side products.
Q7: How does steric hindrance from the two cyclopropyl groups affect the reaction?
A7: The two cyclopropyl groups on the nitrogen of the starting amine create significant steric hindrance. This can slow down the rate of N-alkylation compared to less hindered secondary amines.[11] Consequently, slightly more forcing conditions (e.g., longer reaction times, moderate heating) may be necessary. However, this steric hindrance also helps to disfavor the formation of the quaternary ammonium salt.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Deprotonation (N-Alkylation) | The chosen base may not be strong enough to deprotonate the secondary amine effectively. Consider switching to a stronger, non-nucleophilic base like cesium carbonate or cesium hydroxide.[6][7] |
| Poor Quality of Reagents | Ensure starting materials are pure and dry. Benzyl bromide can degrade over time; consider using a freshly opened bottle or purifying it by passing it through a plug of neutral alumina. The secondary amine should be free of primary amine impurities. |
| Suboptimal Reaction Temperature | If the reaction is proceeding slowly at room temperature, gradually increase the temperature to 60-80°C and monitor by TLC.[5] |
| Incomplete Imine Formation (Reductive Amination) | Imine formation can be slow. Consider adding a catalytic amount of acetic acid to promote this step.[8][12] Ensure that water is removed from the reaction, as it can hydrolyze the imine. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves. |
| Decomposition of Reducing Agent | Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive. Ensure the reaction is carried out under anhydrous conditions. |
Problem 2: Formation of Side Products
| Common Side Product | Identification | Mitigation Strategy |
| Over-alkylation Product (Quaternary Ammonium Salt) | This salt is typically insoluble in common organic solvents and will not move from the baseline on a TLC plate. It can be detected by ESI-MS. | Use a sterically hindered base (e.g., DIPEA). Avoid excessive heating and prolonged reaction times. The inherent steric hindrance of the dicyclopropylamine substrate already helps to minimize this side reaction.[1] |
| Unreacted Starting Amine | Will appear as a separate spot on the TLC, usually with a lower Rf value than the product. Can be confirmed by GC-MS. | Ensure at least a stoichiometric amount of benzyl bromide is used. If the reaction has stalled, consider adding a small additional portion of the alkylating agent. |
| Benzyl Alcohol (from hydrolysis of Benzyl Bromide) | Will appear as a distinct spot on the TLC. | Ensure all reagents and solvents are anhydrous. |
| Side products from imine (Reductive Amination) | The intermediate imine can sometimes be observed on TLC or GC-MS. If it persists, it indicates incomplete reduction.[9] | Increase the amount of reducing agent or allow for a longer reaction time for the reduction step. |
Problem 3: Difficulty in Product Purification
| Challenge | Recommended Solution |
| Co-elution with Starting Amine | The product and the starting secondary amine may have similar polarities. Use a shallow gradient during column chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amines on the silica gel. |
| Removal of Base and Salts | After the reaction, perform an aqueous workup. A dilute acid wash (e.g., 1M HCl) will protonate the amines, moving them to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[13] |
| Product is an Oil and Difficult to Handle | Consider converting the final product to its hydrochloride salt for easier handling and long-term storage. This can be achieved by dissolving the purified amine in a solvent like diethyl ether and adding a solution of HCl in ether. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-cyclopropylcyclopropanamine (Precursor)
This protocol is adapted from a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
Detailed step-by-step methodology will be provided upon request for the synthesis of the precursor.
Protocol 2: N-Alkylation of N-cyclopropylcyclopropanamine with Benzyl Bromide
Materials:
-
N-cyclopropylcyclopropanamine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-cyclopropylcyclopropanamine and anhydrous DMF.
-
Add cesium carbonate to the solution and stir the suspension for 10 minutes at room temperature.
-
Slowly add benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Once the starting amine is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 3: Reductive Amination of Cyclopropanecarboxaldehyde with Benzylamine
Materials:
-
Cyclopropanecarboxaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclopropanecarboxaldehyde and benzylamine in anhydrous DCE.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, add water, and separate the layers.
-
Extract the aqueous layer with DCE (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Visualizations and Data
Diagrams
Caption: General workflow for the N-Alkylation synthesis.
Caption: Troubleshooting decision tree for low product yield.
Data Tables
Table 1: Comparison of Bases for N-Alkylation of Secondary Amines
| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |
| K₂CO₃ | 10.3 | DMF, MeCN | Inexpensive, easy to remove | Moderately strong, may require heating |
| Cs₂CO₃ | ~10 | DMF, MeCN | High selectivity for mono-alkylation[2][7] | More expensive |
| Et₃N | 10.7 | THF, DCM | Soluble in organic solvents | Can be alkylated itself, can be difficult to remove |
| DIPEA | 11.0 | THF, DCM | Non-nucleophilic due to steric hindrance | Expensive, can be difficult to remove |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Advantages | Disadvantages |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF | Mild, highly selective for imines[8] | Moisture sensitive, relatively expensive |
| Sodium cyanoborohydride | NaBH₃CN | MeOH | Effective and moisture-stable | Highly toxic (releases HCN on acidification)[8] |
| Sodium borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, readily available | Can reduce aldehydes/ketones; requires pre-formation of the imine[10] |
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R., & Powers, D. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871B1.
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Retrieved from [Link]
- Ciba-Geigy AG. (1980). Process for the purification of tertiary amines. EP 0007983 A1.
-
The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Retrieved from [Link]
-
Burakova, E. A., Burchak, O. N., & Chibiryaeva, A. M. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra monitoring of the cyclization reaction of N‐benzylprop‐2‐yn‐1‐amine (3 a) with CO2 catalyzed by Cu2O@ZIF‐8. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
ResearchGate. (2020). Analytical profile of N‐ethyl‐N‐cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4‐dimethylazetidide (LSZ). Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]
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"resolving poor solubility issues with N-Benzyl-N-cyclopropylcyclopropanamine"
Technical Support Center: N-Benzyl-N-cyclopropylcyclopropanamine
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this lipophilic tertiary amine. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A1: this compound is a tertiary amine characterized by significant nonpolar structural motifs, including a benzyl ring and two cyclopropyl groups. These features render the molecule highly lipophilic, leading to predictably poor aqueous solubility.[1] Key estimated properties for a similar analogue, N-benzylcyclopropylamine, which inform our understanding, are summarized below.
Data Presentation: Estimated Physicochemical Properties
| Property | Value | Implication for Solubility | Source |
|---|---|---|---|
| Molecular Weight | ~189.30 g/mol | N/A | [2] |
| logP (Octanol/Water) | ~3.2 | Indicates high lipophilicity and preference for nonpolar environments over water. | [2] |
| Predicted log(Water Solubility) | -2.80 (in mol/L) | Corresponds to very low intrinsic aqueous solubility. | [3] |
| pKa (Conjugate Acid) | Estimated 9.5 - 10.5 | The tertiary amine is basic and can be protonated to form a more soluble salt at acidic pH.[4][5][6] | N/A (Estimate based on similar tertiary amines) |
Q2: I've dissolved my compound in an aqueous buffer, but it keeps precipitating. What is happening?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. It typically occurs for one of two reasons:
-
Exceeding Thermodynamic Solubility: You have created a supersaturated solution that is inherently unstable. Over time, even with minimal disturbance, the compound will precipitate until it reaches its equilibrium (thermodynamic) solubility limit.[7]
-
pH Shift: If you initially dissolved the compound at a favorable pH (e.g., acidic pH for an amine) and then diluted it into a buffer with a higher pH (e.g., neutral physiological buffer), the compound will deprotonate back to its less soluble free base form, causing it to precipitate.[8]
Q3: What is the primary, first-line strategy for solubilizing this compound for in vitro aqueous assays?
A3: The most direct and effective initial strategy is pH adjustment .[][10] The tertiary amine group on your compound is basic. By lowering the pH of the aqueous medium, you protonate this nitrogen atom, forming a positively charged ammonium salt. This salt has significantly greater polarity and, therefore, higher aqueous solubility than the neutral free base.
-
Mechanism: R₃N (insoluble free base) + H⁺ ⇌ R₃NH⁺ (soluble salt)
For most tertiary amines, a pH at least 2 units below the pKa of the conjugate acid is required to ensure >99% of the compound is in its protonated, soluble form.[11] Given an estimated pKa of 9.5-10.5, preparing your initial stock solutions in a buffer of pH ≤ 7.5 is a sound starting point.
Q4: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What are my next options?
A4: If pH modification alone is not sufficient, the next step is to employ formulation-based strategies. The most common are the use of co-solvents, surfactants, or cyclodextrins.[12] A logical workflow is to first try co-solvents, as they are simple to implement.[13]
Mandatory Visualization: Solubilization Strategy Workflow
Caption: Decision tree for selecting a solubilization strategy.
Q5: Can you elaborate on using co-solvents, surfactants, and cyclodextrins?
A5: Certainly. Each approach works via a different mechanism:
-
Co-solvents: These are water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400) that, when added to water, reduce the overall polarity of the solvent system.[13][14] This makes the aqueous environment more "hospitable" to lipophilic molecules like yours, thereby increasing solubility.[14] Be mindful that high concentrations of co-solvents can sometimes be toxic to cells in biological assays.[13]
-
Surfactants: Surfactants (e.g., Polysorbate 80, Cremophor EL) are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into micelles.[15] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, shielding it from the aqueous environment and effectively solubilizing it.[15]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] Your lipophilic compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex."[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]
Data Presentation: Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Common Excipients | Key Considerations |
|---|---|---|---|
| pH Adjustment | Increases polarity by forming a salt.[] | HCl, Citric Acid, Phosphate Buffers[10] | Most effective and simplest first step. Requires pH control. |
| Co-solvency | Reduces solvent polarity.[14] | DMSO, Ethanol, PEG 400, Propylene Glycol[12][13] | Potential for cellular toxicity at high concentrations.[13] |
| Micellar Solubilization | Encapsulation in surfactant micelles.[15] | Polysorbate 80 (Tween® 80), Cremophor® EL | Must work above the CMC; potential for drug-surfactant interactions. |
| Inclusion Complexation | Encapsulation in cyclodextrin cavity.[16] | HP-β-CD, Sulfobutylether-β-CD (Captisol®) | Stoichiometry of complexation is important; can be expensive. |
Troubleshooting Guides & Protocols
Guide 1: Preparing a Concentrated Stock Solution
Issue: My compound won't dissolve in common buffers to make a 10 mM stock.
Solution: For highly lipophilic compounds, a pure aqueous stock is often not feasible. The standard industry practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous assay buffer.
Experimental Protocols: DMSO Stock Preparation
-
Weigh Compound: Accurately weigh the required mass of this compound into a sterile, appropriate-sized vial (e.g., a glass autosampler vial).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed containers to prevent water absorption. The compound is an amine and should be stored away from strong oxidizing agents.[1]
-
Application: When preparing your working solution, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Guide 2: Determining Experimental Solubility (Kinetic vs. Thermodynamic)
Issue: I need to know the actual solubility limit in my specific buffer (e.g., PBS, pH 7.4) to avoid precipitation during my experiment.
Solution: You need to perform a solubility measurement. There are two main types:
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer. It's fast and relevant for screening, mimicking how compounds are often handled in assays.[19][20]
-
Thermodynamic Solubility: The true equilibrium solubility. It's determined by equilibrating an excess of the solid compound in the buffer over a longer period. This is the gold standard but is more time and compound-intensive.[7][20][21]
Mandatory Visualization: Kinetic vs. Thermodynamic Solubility Workflow
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Experimental Protocols: Kinetic Solubility Determination
-
Prepare Stock: Use a validated, concentrated stock of your compound in 100% DMSO (e.g., 10 mM).
-
Dispense Buffer: Add your aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add a small volume of the DMSO stock to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Equilibrate: Seal the plate and shake at room temperature for 2 to 24 hours.[19]
-
Separate: Use a filter plate to separate the precipitated solid from the saturated solution.
-
Quantify: Analyze the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS against a standard curve.[19][21]
References
-
N-Benzyl-N-Cyclopropylamine - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited. Retrieved from [Link]
-
Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). (n.d.). Cheméo. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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Ferreira, S., et al. (2017). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data, 62(8), 2382–2393. Retrieved from [Link]
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589. Retrieved from [Link]
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Fukuda, M., et al. (2020). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 12(10), 947. Retrieved from [Link]
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N-benzyl-N-propylcyclopropanamine. (n.d.). PubChem. Retrieved from [Link]
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Loftsson, T., & Järvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1251-1254. Retrieved from [Link]
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Montalto, F., et al. (2022). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 14(11), 2445. Retrieved from [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved from [Link]
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pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved from [Link]
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Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Chemistry Journal, 43, 193-197. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Kumar, S., & Singh, P. (2018). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Science, 8(03), 123-130. Retrieved from [Link]
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Jin, Y., & Yalkowsky, S. H. (2001). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 90(2), 233-240. Retrieved from [Link]
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N-benzyl-N-propylcyclopentanamine. (n.d.). PubChem. Retrieved from [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559. Retrieved from [Link]
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Patel, M. M., & Patel, J. K. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. Retrieved from [Link]
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Davis, M. E., & Brewster, M. E. (2004). Tactics to Improve Solubility. Royal Society of Chemistry, 1-24. Retrieved from [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
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Jain, P., et al. (2010). Solubility Enhancement Techniques with Special Emphasis on Hydrotropy. International Journal of Pharma Professional's Research, 1(1), 34-45. Retrieved from [Link]
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Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
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Friedman, E. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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Garrido, B., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(9), 2947. Retrieved from [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Retrieved from [Link]
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Jacobsen, J., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(10), 964. Retrieved from [Link]
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Ferreira, S., et al. (2017). Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. Retrieved from [Link]
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Bárdos, V., et al. (2021). pH Shift of solubility suspensions upon preparation. ResearchGate. Retrieved from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
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Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. (2023). Retrieved from [Link]
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Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of N-Benzyl-N-cyclopropylcyclopropanamine
Welcome to the technical support center for the synthesis of N-Benzyl-N-cyclopropylcyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control batch-to-batch variability, a common challenge in the synthesis of complex molecules.[1][2][3] Given that this compound is a specialized molecule, this document establishes a framework based on analogous, well-documented synthetic routes, primarily focusing on the reductive amination of cyclopropanecarboxaldehyde with N-benzyl-N-cyclopropylamine and the alkylation of dicyclopropylamine.
The highly strained cyclopropyl rings and the reactivity of the amine group make this synthesis particularly sensitive to minor procedural deviations.[4] This guide provides a structured, question-and-answer-based approach to identify and resolve common issues, ensuring greater consistency and reproducibility in your results.
Section 1: Troubleshooting Low Yield and Incomplete Conversion
Low or inconsistent yields are among the most frequent issues encountered. This section addresses potential causes related to reaction kinetics and reagent activity.
Q1: My reaction consistently stalls, leaving a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
A1: Incomplete conversion is often traced back to issues with the reagents, reaction setup, or kinetics. Here’s a systematic approach to diagnose the problem:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in either the amine or aldehyde starting materials can inhibit the reaction.[2][3] Use high-purity reagents (≥98%). If purity is uncertain, consider purification by distillation or chromatography before use.
-
Reducing Agent Activity: For reductive aminations, the choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity, but it is moisture-sensitive. Use a freshly opened bottle or a properly stored reagent. Sodium cyanoborohydride is another option, but its effectiveness is pH-dependent.[5]
-
Stoichiometry: Carefully control the molar ratios. A slight excess (1.1-1.2 equivalents) of the amine and reducing agent relative to the aldehyde can help drive the reaction to completion.
-
-
Reaction Conditions:
-
Solvent Choice and Water Content: Use anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of water can hydrolyze the intermediate iminium ion and deactivate the reducing agent.
-
Temperature Control: While many reductive aminations proceed at room temperature, some systems require gentle heating (40-50°C) to overcome activation energy barriers. Conversely, excessive heat can lead to side reactions. Monitor the reaction temperature closely.
-
pH of the Reaction Mixture: The formation of the iminium ion is often accelerated by a mildly acidic catalyst, such as acetic acid (a few drops).[5] The optimal pH is typically between 5 and 6.
-
Troubleshooting Workflow for Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete reactions.
Section 2: Managing Impurity Profiles and Side Reactions
Batch-to-batch variations in purity are a significant concern. The formation of by-products can complicate purification and affect the biological activity of the final compound.
Q2: I'm observing a new, significant impurity in my latest batch that wasn't present before. What could it be, and how do I prevent it?
A2: The appearance of new impurities often points to a deviation in reaction conditions or the quality of the starting materials. For the synthesis of this compound, common side reactions include over-alkylation and by-products from the reducing agent.
-
Potential Side Reactions and Their Causes:
-
Over-Alkylation (Quaternary Ammonium Salt Formation): If synthesizing via alkylation of dicyclopropylamine with benzyl halide, using too much benzyl halide or elevated temperatures can lead to the formation of a quaternary ammonium salt.
-
Formation of Di-benzylamine or Tri-benzylamine: In reductive aminations, if there is a source of benzylamine impurity in your N-benzyl-N-cyclopropylamine starting material, it can compete in the reaction.
-
Alcohol By-product: If the iminium ion intermediate is reduced too slowly, it can be hydrolyzed back to the aldehyde, which is then reduced to the corresponding alcohol by the hydride reagent.
-
Protocol for Identifying and Mitigating Impurities
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Analyze its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Forced Degradation Study: To understand the stability of your product, subject a pure sample to various stress conditions (e.g., heat, acid, base, light).[2] This can help identify if the impurity is a degradation product.
-
Reaction Monitoring: Track the reaction progress using a suitable analytical technique like TLC, GC-MS, or HPLC.[2] This will help you determine at what point the impurity begins to form, providing clues about its origin.
| Potential Impurity | Likely Cause | Recommended Action |
| Benzyl Alcohol | Incomplete iminium ion formation; slow reaction | Add a few drops of acetic acid; ensure anhydrous conditions.[5] |
| Over-Alkylated Products | Excess alkylating agent; high temperature | Use a 1:1 stoichiometry of amine to alkylating agent; maintain lower temperatures. |
| Unreacted Starting Amine | Inefficient reaction | See Section 1 on improving conversion. |
Section 3: Addressing Physical Property Inconsistencies
Variations in the physical state of the final product (e.g., oil vs. solid, color differences) can be indicative of underlying purity issues.
Q3: My first batch of this compound was a clear oil, but the latest is a yellow-brown solid. Why is there a difference?
A3: A change in the physical appearance of the final product is almost always due to variations in purity.
-
Color: The development of color can be due to trace impurities that are highly conjugated or have chromophores. These may arise from side reactions or the degradation of starting materials or the product. Perform a thorough purification, such as column chromatography, followed by treatment with activated carbon to remove color.
-
Physical State (Oil vs. Solid): The presence of residual solvents or impurities can act as a plasticizer, preventing your product from solidifying. Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it may indicate a lower purity level than the solid batch. Recrystallization or chromatographic purification may be necessary.
Purification Workflow
Caption: Standard purification and analysis workflow.
Frequently Asked Questions (FAQs)
Q: Can the order of reagent addition affect the outcome? A: Absolutely. In reductive aminations, it is crucial to allow the aldehyde and amine to form the iminium ion before adding the reducing agent.[5][6] A typical procedure involves stirring the aldehyde, amine, and any acid catalyst for a period (e.g., 30-60 minutes) before introducing the hydride source.[5]
Q: How critical is the work-up procedure? A: The work-up is a critical step where impurities can be introduced or the product can degrade.[2] For amine products, a basic wash (e.g., with saturated sodium bicarbonate solution) is often used to remove acidic residues.[5] However, prolonged exposure to strong bases or acids should be avoided. Ensure that the organic layers are properly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Q: My yields are consistently high, but I'm still seeing batch-to-batch variability in bioassays. What should I investigate? A: This points towards the presence of minor impurities that may have significant biological activity or interfere with your assay. High-resolution analytical techniques such as LC-MS/MS should be used to create a detailed impurity profile for each batch. Even impurities below the detection limit of standard NMR or GC-MS can have biological consequences.
References
-
openPR. (2025). Cyclopropylamine Market Outlook and Future Projections for 2030. Available from: [Link]
-
Huang, J., Geng, Y., & Wang, Y. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Chemistry Skills. (2023). Reductive Amination. YouTube. Available from: [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmacological Reports. Available from: [Link]
-
Takahashi, M. K., et al. (2015). Batch-to-batch variation. ResearchGate. Available from: [Link]
-
European Patent Office. (1989). Process for the manufacture of cyclopropylamine. EP 0205403 B1. Available from: [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine. US4590292A.
-
Molbase. Synthesis of 5-[3-(N-Benzyl-N-ethylamino)-propyl]-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
-
Hussain, A., Peraka, S., & Ramachary, D. B. Supporting Information Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. University of Hyderabad. Available from: [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. Available from: [Link]
-
ACS Publications. (2024). Amine-Tolerant E. coli Strains Generated via Adaptive Evolution for Sustainable Synthesis of Chiral Amines. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Jagadeesh, R. V., & Beller, M. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols. Available from: [Link]
- Google Patents. (2008). Process for the reductive amination of aldehydes and ketones. US20080167499A1.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]
Sources
Technical Support Center: Scaling Up N-Benzyl-N-cyclopropylcyclopropanamine Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of N-Benzyl-N-cyclopropylcyclopropanamine. This resource is designed to provide practical, in-depth guidance to overcome the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of scaling up this valuable compound.
I. Introduction to this compound and Its Synthetic Challenges
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] The unique structural features of the cyclopropyl groups, particularly the high ring strain, impart specific reactivity and biological activity.[1] However, these same features present significant challenges during large-scale synthesis.
This guide provides a structured approach to troubleshooting and optimizing the production of this compound, focusing on ensuring process safety, reproducibility, and scalability.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve the N-alkylation of a primary or secondary amine. A typical laboratory-scale synthesis might involve the reaction of N-benzyl-cyclopropylamine with a cyclopropyl halide or the reductive amination of a cyclopropyl ketone with benzylamine. However, for scale-up, a more convergent approach is often favored, such as the reaction of dicyclopropylamine with benzyl chloride.
Q2: What are the main challenges when scaling up the synthesis from lab to pilot plant?
A2: Scaling up introduces several complexities that are often not apparent at the bench scale.[2] Key challenges include:
-
Thermal Management: Exothermic reactions can lead to thermal runaways in large reactors if not properly controlled. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[2]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult, which can lead to localized "hot spots," uneven reaction progress, and the formation of impurities.[2]
-
Reagent Addition and Control: The rate of reagent addition becomes a critical parameter to control reaction temperature and minimize side reactions.
-
Work-up and Purification: Handling large volumes of solvents and performing extractions and distillations at scale requires specialized equipment and procedures.
-
Safety: The flammability, toxicity, and reactivity of reagents like cyclopropylamine necessitate stringent safety protocols and engineering controls.[1][3][4]
III. Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound production.
Problem 1: Low Yield and Incomplete Conversion
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Poor Mixing | Inadequate agitation can lead to localized concentration gradients, preventing reactants from coming into contact effectively.[2] | - Increase stirrer speed and use an appropriately designed agitator (e.g., pitched-blade turbine) for better top-to-bottom mixing.- Consider using a baffled reactor to improve turbulence. |
| Incorrect Temperature | The reaction may be temperature-sensitive. Deviations from the optimal temperature can slow down the reaction rate or favor side reactions. | - Implement precise temperature control with a well-calibrated reactor jacket and temperature probes.- For exothermic reactions, control the addition rate of the limiting reagent to maintain the desired temperature. |
| Deactivation of Reagents | Moisture or other impurities can deactivate starting materials or catalysts. | - Ensure all reagents and solvents are appropriately dried before use.- Perform quality control checks on incoming raw materials. |
Problem 2: Formation of Impurities and Side Products
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Over-alkylation | The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine. | - Use a slight excess of the amine starting material relative to the alkylating agent.- Control the reaction temperature, as higher temperatures can promote over-alkylation. |
| Side Reactions due to High Temperature | Localized overheating can lead to decomposition of reactants or products, or promote alternative reaction pathways.[2] | - Improve mixing and control the rate of addition of exothermic reagents.- Consider a semi-batch process where one reactant is added slowly to the other. |
| Presence of Impurities in Starting Materials | Impurities in the starting materials can carry through the reaction and contaminate the final product. | - Source high-purity starting materials.- Analyze starting materials for known potential impurities before use. |
Problem 3: Difficulties in Product Isolation and Purification
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Emulsion Formation During Work-up | The amine product can act as a surfactant, leading to stable emulsions during aqueous extraction. | - Add a small amount of a brine solution to help break the emulsion.- Allow for longer separation times. |
| Product Volatility | If the product is volatile, it can be lost during solvent removal under vacuum. | - Use a rotary evaporator with a well-controlled vacuum and a cold trap.- Consider alternative purification methods like crystallization if the product is a solid. |
| Co-distillation with Impurities | Impurities with similar boiling points can be difficult to separate by distillation. | - Use a fractional distillation column with sufficient theoretical plates.- Consider converting the amine to a salt, which can be purified by crystallization, and then regenerating the free base. |
IV. Experimental Protocols and Workflows
Workflow for a Scalable Synthesis of this compound
This workflow outlines a generalized procedure for the synthesis, emphasizing scale-up considerations.
Caption: Scalable Synthesis Workflow.
Step-by-Step Protocol for Controlled Benzyl Chloride Addition
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Charge Reagents: Charge the reactor with dicyclopropylamine and a suitable solvent (e.g., toluene or THF).
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the reactor jacket.
-
Benzyl Chloride Addition: Add the benzyl chloride dropwise from the dropping funnel at a rate that maintains the internal temperature within the desired range (e.g., below 10 °C).
-
Monitoring: Monitor the internal temperature continuously. If the temperature rises too quickly, slow down or temporarily stop the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete as determined by in-process controls (e.g., TLC or GC).
V. Safety Considerations
The handling of cyclopropylamine and its derivatives requires strict adherence to safety protocols due to their flammability, toxicity, and reactivity.[1][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3][4]
-
Storage: Store in tightly sealed containers away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1][4]
-
Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up amine spills.
Troubleshooting Safety Issues
Caption: Hazard Mitigation Workflow.
VI. Conclusion
Scaling up the production of this compound presents a series of challenges that require careful planning and execution. By understanding the underlying chemical principles and implementing robust process controls, researchers and production chemists can successfully navigate these challenges. This guide provides a framework for troubleshooting common issues and ensuring a safe, efficient, and scalable synthesis.
VII. References
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]
-
HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
Sources
"minimizing impurities in N-Benzyl-N-cyclopropylcyclopropanamine synthesis"
Introduction
Welcome to the technical support guide for the synthesis of N-Benzyl-N-cyclopropylcyclopropanamine. This document is intended for researchers, chemists, and process development professionals aiming to achieve high purity in their synthesis. The target molecule is typically synthesized via the N-alkylation of a secondary amine precursor, N-benzylcyclopropylamine, with a suitable cyclopropylating agent.
While seemingly straightforward, this synthesis pathway is prone to several side reactions that can introduce challenging impurities, impacting yield, downstream processing, and the final product's quality. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you proactively minimize impurity formation and streamline your purification process. Our approach is grounded in fundamental mechanistic principles to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.
Problem 1: Formation of a Highly Polar, Water-Soluble Impurity
Question: My reaction mixture shows a new, highly polar spot on TLC that streaks and my LC-MS analysis indicates a mass corresponding to the addition of another cyclopropyl group to my desired product. What is this impurity and how can I prevent it?
Answer: This is a classic case of over-alkylation , a common side reaction in amine alkylations.[1] The impurity is the N-benzyl-N,N-dicyclopropylcyclopropylammonium salt .
Causality: The N-alkylation of a secondary amine produces a tertiary amine. This tertiary amine product is still nucleophilic and can compete with the secondary amine starting material for the cyclopropylating agent.[2] This subsequent reaction forms a stable quaternary ammonium salt. This "runaway" reaction occurs because the product amine's nucleophilicity is often comparable to or greater than the starting amine's.[2]
Mitigation Strategies:
-
Stoichiometry Control: Avoid using a large excess of the cyclopropylating agent. Start with a stoichiometric ratio of 1.0-1.1 equivalents of the alkylating agent relative to the N-benzylcyclopropylamine.
-
Slow Addition: Add the cyclopropylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate (K₂CO₃).[3] The base is crucial for neutralizing the acid (e.g., HBr) generated during the reaction. If the acid is not neutralized, it will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction.
-
Temperature Management: For highly reactive electrophiles, lowering the reaction temperature can help control the rate of the second alkylation more effectively than the first, thereby improving selectivity.[4]
Problem 2: Incomplete Reaction and High Levels of Unreacted Starting Material
Question: My analysis shows a significant amount of unreacted N-benzylcyclopropylamine even after prolonged reaction times. What factors could be causing poor conversion?
Answer: Incomplete conversion is often traced back to suboptimal reaction conditions or reagent deactivation.
Causality & Troubleshooting Steps:
-
Insufficient Base: As the reaction proceeds, it generates one equivalent of acid (e.g., HBr if using cyclopropyl bromide). This acid will protonate the amine starting material, forming an ammonium salt that is not nucleophilic. If there isn't at least one equivalent of a suitable base to scavenge this acid, the reaction will stop prematurely. Ensure at least 1.5-2.0 equivalents of a base like K₂CO₃ or DIPEA are used.[3]
-
Reagent Reactivity: Alkyl chlorides are significantly less reactive than bromides or iodides.[5] If you are using a less reactive cyclopropylating agent (e.g., cyclopropyl chloride), you may need more forcing conditions, such as higher temperatures or switching to a more polar aprotic solvent like DMF or acetonitrile to increase the reaction rate.[6]
-
Solvent & Solubility: Ensure that your starting materials and base have adequate solubility in the chosen solvent. Poor solubility of the base (e.g., K₂CO₃ in acetone) can lead to slow and incomplete reactions.[6] Using a solvent like acetonitrile or DMF, or adding a phase-transfer catalyst, can improve results.
-
Temperature and Time: N-alkylation reactions can be slow. If running at room temperature, consider increasing the temperature to 50-80°C and monitoring the reaction progress by TLC or LC-MS over 12-24 hours.
Problem 3: Detection of Impurities with Acyclic C3 or C6 Moieties
Question: My mass spectrometry data shows unexpected masses that suggest my cyclopropyl rings are opening. What causes this and how can it be prevented?
Answer: The cyclopropyl group is a strained three-membered ring, making it susceptible to cleavage under certain conditions, particularly acidic ones.[7] The high degree of p-character in the C-C bonds allows the ring to stabilize an adjacent carbocation, which can facilitate rearrangement and ring-opening.[8][9]
Causality:
-
Acid-Catalyzed Opening: The in situ generation of acid (HBr, HI) can protonate a cyclopropyl group, leading to a cascade of reactions that result in ring-opened byproducts (e.g., allyl or propenyl structures).
-
Lewis Acids: If trace Lewis acid contaminants are present, they can coordinate to the nitrogen atom, increasing the strain on the C-N bond and promoting ring fragmentation.
Mitigation Strategies:
-
Efficient Acid Scavenging: The most critical factor is the immediate and efficient neutralization of any generated acid. Use a solid inorganic base like K₂CO₃ or Cs₂CO₃ that can be filtered off, or a soluble, non-nucleophilic organic base.
-
Avoid Acidic Workup: During the reaction workup, avoid washing with strong acids if possible. If an acid wash is necessary for purification, use it cautiously at low temperatures and for a minimal duration.
-
Maintain Inert Atmosphere: While less common, radical-initiated ring-opening can occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions involving atmospheric oxygen or radical initiators.
Problem 4: Presence of N-cyclopropylcyclopropanamine Impurity
Question: I am detecting an impurity that corresponds to the loss of the benzyl group from my target molecule. How is this forming?
Answer: This impurity is the result of debenzylation . The benzyl group is a common protecting group precisely because it can be removed, but this reactivity can become a liability under the wrong conditions.[10]
Causality:
-
Reductive Cleavage (Hydrogenolysis): This is the most common cause. If your synthesis involves any step with a hydrogenation catalyst (e.g., Pd/C, Raney Ni) and a hydrogen source (even inadvertently), the benzyl C-N bond can be cleaved.[11] This is especially relevant if you are synthesizing the N-benzylcyclopropylamine precursor via reductive amination and there is catalyst carryover.
-
Oxidative Cleavage: Certain strong oxidants can also cleave benzyl groups.[10]
-
Strong Acid Cleavage: While less common for N-benzyl groups compared to O-benzyl ethers, prolonged exposure to strong Lewis or Brønsted acids at elevated temperatures can also cause debenzylation.
Mitigation Strategies:
-
Catalyst-Free Conditions: Ensure the N-alkylation step is free from any hydrogenation catalysts. If the precursor was made via reductive amination, it must be carefully purified to remove all traces of the catalyst.
-
Avoid Reductive Reagents: Do not introduce any reducing agents into the reaction mixture.
-
Control pH: Maintain neutral or basic conditions throughout the reaction and workup to prevent acid-catalyzed cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for purifying the final product and removing the N-benzylcyclopropylamine starting material?
A1: A combination of liquid-liquid extraction and column chromatography is highly effective.
-
Step 1: Acid-Base Extraction. After the reaction is complete, perform a workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or MTBE) and wash with water. To remove the unreacted secondary amine starting material, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid).[12] The basic tertiary amine product will remain in the organic layer, while the secondary amine will be protonated and extracted into the aqueous layer. Caution: Be mindful of potential cyclopropyl ring instability with strong acids. A milder acid like citric acid is often preferred. Afterward, wash the organic layer with brine and dry it over sodium sulfate.
-
Step 2: Column Chromatography. The resulting crude material can be purified by flash column chromatography. Given that tertiary amines can streak on standard silica gel, you can either:
-
Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, mixed with your primary solvents (e.g., hexanes/ethyl acetate).
-
Use a different stationary phase like basic alumina, which is often better suited for the purification of amines.[13][14]
-
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A2: A multi-technique approach is essential for comprehensive impurity profiling.[15][16]
-
HPLC-UV/MS: This is the primary workhorse technique. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape) is a good starting point. UV detection provides quantification for known impurities, while Mass Spectrometry (MS) is invaluable for identifying unknown impurities by their mass-to-charge ratio.[17][18]
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.
Data & Protocols
Optimized Synthesis Protocol
This protocol is a general guideline designed to minimize the formation of common impurities.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-benzylcyclopropylamine (1.0 eq.).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and anhydrous acetonitrile (ACN, approx. 0.1 M concentration).
-
Addition: Begin vigorous stirring and add cyclopropyl bromide (1.05 eq.) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS every 4 hours until the starting amine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate. Wash with saturated sodium bicarbonate solution (1x), followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Table 1: Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| N-benzylcyclopropylamine | Starting Material | Incomplete Conversion | HPLC, GC-MS |
| N-benzyl-N,N-dicyclopropylcyclopropylammonium bromide | Quaternary Salt | Over-alkylation | LC-MS, NMR |
| N-cyclopropylcyclopropanamine | Debenzylated Product | Reductive/Acidic Cleavage | LC-MS, GC-MS |
| Allyl/Propenyl Byproducts | Ring-Opened Species | Acid-catalyzed rearrangement | LC-MS, GC-MS, NMR |
Visual Workflows
Synthesis and Impurity Pathway
Caption: Key pathways in the synthesis and formation of common impurities.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis outcomes.
References
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
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ResearchGate. (n.d.). N-Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
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ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
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Emery Pharma. (n.d.). Impurity Analysis. [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
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ACS Publications. (2021, November 15). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. [Link]
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Wikipedia. (n.d.). Cyclopropyl group. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]
-
ACS Publications. (n.d.). Cyclopropyl building blocks for organic synthesis. Part 22. Facile synthesis of stable analogs of 2-oxocyclobutanecarboxylates: 2-[(diphenylmethylene)amino]cyclobutenecarboxylates, derivatives and reactions. [Link]
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YouTube. (2023, March 16). Reductive Amination. [Link]
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ChemRxiv. (n.d.). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
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NIH National Library of Medicine. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
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Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
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ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]
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Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
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MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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"strategies to enhance the stability of N-Benzyl-N-cyclopropylcyclopropanamine in solution"
Technical Support Center: N-Benzyl-N-cyclopropylcyclopropanamine Stability
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the stability of this compound in solution is critical for the accuracy of your experimental results and the viability of your drug development pipeline. This guide provides in-depth, field-proven insights into the factors affecting its stability and offers practical strategies, troubleshooting guides, and validated protocols to ensure the integrity of your work.
Section 1: Understanding the Instability of this compound
This compound combines three key structural motifs: a tertiary amine, a benzyl group, and two cyclopropyl rings. Each of these presents potential vulnerabilities that can lead to degradation in solution. Understanding these potential pathways is the first step toward mitigating them.
The primary degradation routes include:
-
Hydrolytic Cleavage: The cyclopropylamine moiety can be susceptible to hydrolysis, particularly under basic (high pH) conditions, which can lead to ring-opening and loss of activity.[1]
-
Oxidation: Tertiary amines and benzyl groups are prone to oxidation.[2][3][4] The lone pair of electrons on the nitrogen can be oxidized to form an N-oxide, while the benzylic position is also susceptible to oxidative cleavage. This can be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.[3][5]
-
Photodegradation: The benzyl group contains a chromophore that can absorb UV and visible light, potentially leading to photolytic cleavage or other photochemical reactions.[6]
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause my this compound solution to degrade?
The most common factors are pH, solvent choice, exposure to oxygen, light, and elevated temperature. The cyclopropylamine moiety is particularly sensitive to high pH, which can catalyze hydrolytic degradation.[1] Additionally, like many amines, the compound is susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of metal ions.[2][7]
Q2: How can I visually or analytically detect degradation?
Visually, you might observe a color change in the solution (e.g., turning yellow or brown), which often indicates oxidative degradation. Analytically, the most reliable method is to use a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC). Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Q3: What is the optimal pH range for storing this compound in an aqueous solution?
To prevent hydrolytic degradation of the cyclopropylamine group, it is crucial to avoid basic conditions.[1] We recommend maintaining the solution in a slightly acidic to neutral pH range (pH 4-7). Using a suitable buffer system (e.g., citrate, acetate, or phosphate) is highly advised to maintain a stable pH environment.[8][9]
Q4: Which solvents should I use or avoid to maximize stability?
-
Recommended Solvents: High-purity, aprotic organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or ethanol are generally good choices for stock solutions.
-
Solvents to Use with Caution: Protic solvents, especially water, can facilitate hydrolysis, making pH control critical.[10] Ethers like tetrahydrofuran (THF) can form peroxides over time, which will accelerate oxidative degradation; always use fresh, inhibitor-stabilized THF. Studies on other amines have shown that replacing water with organic diluents can sometimes increase thermal degradation rates, so solvent selection must be validated for your specific conditions.[11][12][13][14]
Q5: My compound is stored in a clear vial on the lab bench. Is this a problem?
Yes, this is a significant risk. The benzyl group makes the compound susceptible to photodegradation.[6] All solutions should be stored in amber glass vials or containers wrapped in aluminum foil to protect them from light.[15] Confirmatory photostability testing is a standard part of drug development under ICH guidelines.[15]
Q6: Do I need to take special precautions regarding atmospheric exposure?
Yes. To minimize oxidation, solutions should be prepared in a way that limits their exposure to atmospheric oxygen. For long-term storage, we recommend sparging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and storing the vial under an inert headspace.[16]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Action & Rationale |
| Rapid loss of potency in an aqueous formulation. | Incorrect pH. | Action: Measure the pH of your solution. Adjust to a range of pH 4-7 using a suitable buffer. Rationale: Basic conditions can catalyze the hydrolytic cleavage of the cyclopropylamine ring, a known instability pathway for this class of compounds.[1] |
| Solution turns yellow/brown over time; new peaks appear in HPLC. | Oxidative Degradation. | Action: 1. Prepare fresh solutions using solvents sparged with inert gas (N₂ or Ar). 2. Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) at a low concentration (e.g., 0.01-0.1%).[17][18][19] 3. Store under an inert headspace. Rationale: The tertiary amine and benzylic C-H bond are susceptible to oxidation by atmospheric oxygen.[3][4] Inerting the solution removes the primary oxidant, and antioxidants act as radical scavengers to terminate degradation chain reactions.[20] |
| Degradation observed even when stored in aprotic solvent in the dark. | Thermal Stress or Solvent Impurities. | Action: 1. Store solutions at a lower temperature (refrigerated at 2-8°C or frozen at -20°C). 2. Ensure you are using high-purity, peroxide-free solvents. Rationale: Thermal energy can overcome the activation energy for degradation reactions.[5] Peroxides, common impurities in solvents like THF or dioxane, are potent oxidizing agents that will readily degrade the amine.[3] |
Section 4: Key Experimental Protocols
To ensure the trustworthiness of your stability program, we provide the following self-validating protocols.
Protocol 4.1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to identify the specific vulnerabilities of your compound.[3][4][5] It validates your analytical method's ability to separate degradants from the parent compound and provides a clear picture of how to formulate a stable solution.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Aliquot and Stress: Distribute the stock solution into separate, appropriately labeled amber vials. Expose each vial to one of the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Photodegradation: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[15]
-
Thermal Degradation: Heat at 60°C in a dark oven.
-
Control: Keep one vial at 4°C in the dark.
-
-
Sampling and Quenching: Take samples at various time points (e.g., 2, 8, 24, 48 hours). For acid/base samples, neutralize them immediately upon sampling.
-
Analysis: Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks under a specific condition indicate a vulnerability to that stressor. This data is crucial for developing a robust storage and formulation strategy.
Protocol 4.2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.
-
Column Selection: Start with a C18 reversed-phase column, which is versatile for compounds of this polarity.
-
Mobile Phase: Use a gradient elution method, typically with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the parent compound and potential degradants have good absorbance (e.g., around 254 nm).
-
Validation: The most critical step is to demonstrate specificity. Inject the samples from your forced degradation study (Protocol 4.1). The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.
References
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Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
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Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Retrieved from [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal. Retrieved from [Link]
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Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
-
Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Society Transactions. Retrieved from [Link]
-
Buvik, A. S., et al. (2020). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Sustainable Chemistry & Engineering. ACS Publications. Retrieved from [Link]
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Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]
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Dunn, R. T., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. PubMed. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]
-
Eawag-BBD. (2001). N-Cyclopropylmelamine Pathway Map. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Retrieved from [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal. NCBI. Retrieved from [Link]
-
Denisov, E. T., & Denisova, T. G. (2018). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Chittoory, A. K., et al. (2015). (a) Degradation pathway of the initially disclosed cyclopropeneimine. ResearchGate. Retrieved from [Link]
-
Pelmus, M. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved from [Link]
- Waterman, K. C., & Adami, R. C. (2001). Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
-
Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Retrieved from [Link]
- Garlich, J. R. (1986). Stabilizer for amine/quaternary ammonium blends. Google Patents.
-
Bougie, F., & Iliuta, I. (2014). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. ResearchGate. Retrieved from [Link]
- Andrew, G. D., et al. (2012). Inhibition of amine oxidation. Google Patents.
-
dsm-firmenich. (2023). Ask-the-expert: Preventing Nitrosamine formation in your drug formulation. YouTube. Retrieved from [Link]
-
Idem, R., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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Islam, M. R., et al. (2011). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-benzyl-N-propylcyclopropanamine. PubChem. Retrieved from [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Scribd. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-benzyl-N-propylcyclopentanamine. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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Ohtani, B., et al. (2003). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications. RSC Publishing. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
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Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Purity of N-Benzyl-N-cyclopropylcyclopropanamine using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis for validating the purity of the tertiary amine N-Benzyl-N-cyclopropylcyclopropanamine, a compound of interest due to its unique structural motifs. We will explore the nuances of utilizing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, offering a detailed, validated protocol and comparing its performance against other viable analytical methods.
The Analytical Challenge: Unraveling the Purity of a Complex Amine
This compound presents a unique set of analytical challenges inherent to its structure. As a tertiary amine, it is susceptible to peak tailing in reversed-phase HPLC due to interactions with residual silanols on the stationary phase. The presence of a benzyl group provides a chromophore for UV detection, while the two cyclopropyl rings introduce a degree of non-polarity and a potential chiral center, necessitating a high-resolution separation technique.
High-Performance Liquid Chromatography: The Gold Standard for Purity Determination
HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for this compound.[1] Its versatility, high resolution, and sensitivity allow for the separation and quantification of the main compound from potential process-related impurities and degradation products.
A Validated HPLC Method for this compound
The following method has been developed to provide a robust and reliable system for the purity analysis of this compound. The experimental choices are grounded in established chromatographic principles to mitigate common issues associated with amine analysis.
Table 1: Optimized HPLC Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the non-polar regions of the molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of silanol groups, reducing peak tailing.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good elution strength and UV transparency. |
| Gradient | 30-90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The benzyl group exhibits absorbance at these wavelengths, allowing for sensitive detection.[3] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
| Sample Preparation | Dissolve in Mobile Phase A/B (50:50) | Ensures sample compatibility with the initial mobile phase conditions. |
Causality Behind Experimental Choices: A Deeper Dive
The selection of a C18 column is based on its hydrophobic stationary phase, which will interact with the benzyl and cyclopropyl groups of the analyte. The use of an acidic mobile phase, specifically with formic acid, is a critical choice. Basic amines like this compound can interact with negatively charged silanol groups on the silica-based stationary phase, leading to poor peak shape. By maintaining a low pH, the silanol groups are protonated and their interaction with the protonated amine is minimized, resulting in sharper, more symmetrical peaks.
A gradient elution is employed to ensure the separation of a wide range of potential impurities. Early-eluting polar impurities and late-eluting non-polar impurities can be effectively resolved within a single run. UV detection is chosen due to the presence of the benzyl chromophore. Monitoring at two wavelengths can aid in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis
Caption: A schematic overview of the HPLC workflow for purity analysis.
A Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, a comprehensive guide should consider other analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds, good sensitivity with UV detection.[1] | Potential for peak tailing with basic compounds, requires solvent disposal. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency, suitable for volatile compounds. | This compound is likely not volatile enough without derivatization, which adds complexity. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Faster separations than HPLC, reduced organic solvent consumption, often provides better peak shapes for basic compounds.[4][5][6] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | High efficiency, minimal sample and solvent consumption. | Can have lower sensitivity and reproducibility compared to HPLC, may require method development to handle the neutral charge of the analyte at certain pHs. |
In-Depth Discussion
Gas Chromatography (GC): Due to the relatively high molecular weight and low volatility of this compound, direct analysis by GC is challenging. The high temperatures required for volatilization could lead to degradation. While derivatization could improve volatility, this adds an extra step to the sample preparation, potentially introducing new impurities and increasing method complexity.
Supercritical Fluid Chromatography (SFC): SFC is a strong alternative to HPLC, particularly for chiral separations.[4][5] Using supercritical CO2 as the mobile phase reduces the reliance on organic solvents, making it a "greener" technique. For basic compounds, SFC can sometimes offer superior peak shapes compared to reversed-phase HPLC. However, the initial investment in SFC instrumentation is higher than for HPLC.
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency. However, for a neutral or weakly basic compound like this compound, achieving consistent migration and separation can be challenging and may require the use of micellar electrokinetic chromatography (MEKC) or non-aqueous CE.
The Self-Validating System: A Protocol for Method Validation
To ensure the trustworthiness of the proposed HPLC method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][7][8][9]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Step-by-Step Validation Protocol:
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank (diluent), a placebo (if in a formulation), a solution of the this compound reference standard, and a sample spiked with anticipated impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples.
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the blank, placebo, or impurities. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
-
-
-
Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions of the reference standard at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[10]
-
-
Range:
-
Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is determined from the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by the standard deviation of the response and the slope of the calibration curve.
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or by the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analyze the system suitability parameters.
-
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.
-
Addressing Chirality
This compound possesses a potential chiral center at the nitrogen atom, although inversion at nitrogen is typically rapid at room temperature. If stable enantiomers exist or are of interest, a chiral separation would be necessary. This would typically involve the use of a chiral stationary phase (CSP), such as a polysaccharide-based or crown ether-based column.[11] Chiral SFC is often a preferred technique for enantiomeric separations due to its high efficiency and speed.[4][5][6]
Conclusion
Validating the purity of this compound requires a robust and reliable analytical method. High-Performance Liquid Chromatography stands out as the most suitable technique, offering a balance of resolution, sensitivity, and applicability to this specific molecule. The detailed HPLC method and comprehensive validation protocol provided in this guide offer a self-validating system for researchers to confidently assess the purity of this and structurally similar compounds. While alternative techniques like SFC present compelling advantages, particularly in terms of speed and sustainability, HPLC remains the more accessible and universally established gold standard for pharmaceutical purity analysis.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Pharmaguideline.
- Benchchem. A Comparative Guide: HPLC vs.
- Welch, C. J., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 2014.
- Dong, M. W. Development and Validation of HPLC Methods in Pharmaceutical Analysis. LCGC North America, 2024.
- Preprints.org. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Published January 31, 2025.
- Slideshare. Comparison of sfc, gc and hplc.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Published September 1, 2014.
- Kazakevich, Y. V., & Dong, M. W. Validation of HPLC Techniques for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 2004.
- Vidya-mitra.
- SIELC Technologies. Separation of N-Ethyl-N-phenyl benzylamine on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- MDPI. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Published October 20, 2022.
- Reddy, P. R., et al. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
- Sigma-Aldrich. Basics of chiral HPLC.
- Chiralpedia. Chiral HPLC separation: strategy and approaches. Published November 3, 2022.
- Ameyibor, E., & Stewart, J. T. Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
- Beňo, M., & Lehotay, J. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 2021.
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
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A Comparative Guide to N-Benzyl-N-cyclopropylcyclopropanamine and Other Cyclopropylamine Derivatives in Drug Discovery
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to therapeutic agents.[1][2] Its unique, strained three-membered ring offers a rigid conformational constraint, often leading to enhanced binding affinity and improved metabolic stability.[3] This guide provides an in-depth comparison of N-Benzyl-N-cyclopropylcyclopropanamine with other key cyclopropylamine derivatives, offering experimental insights for researchers, scientists, and drug development professionals. We will explore comparative performance across synthesis, metabolic stability, and biological activity, supported by experimental data and established protocols.
Introduction: The Value of the Cyclopropylamine Scaffold
The cyclopropyl group is a small, rigid, and lipophilic carbocycle that has become an increasingly important building block in modern drug design.[3] Its incorporation into a molecule can profoundly influence several key drug-like properties:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often increasing a drug's half-life.[3][4]
-
Conformational Rigidity: The fixed geometry of the ring can lock a molecule into a bioactive conformation, enhancing its binding potency and selectivity for a specific biological target.[3]
-
pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can lower the pKa of an adjacent amine, influencing its ionization state at physiological pH and thereby affecting properties like cell permeability and target engagement.
-
Novelty and Patentability: The unique spatial arrangement of the cyclopropyl group provides access to novel chemical space, offering opportunities for new intellectual property.
Prominent examples of drugs containing the cyclopropylamine moiety include the antibiotic Ciprofloxacin , the antiviral Simeprevir , and the spinal muscular atrophy treatment Risdiplam .[5] Historically, the cyclopropylamine scaffold is famously represented by Tranylcypromine , a monoamine oxidase (MAO) inhibitor used as an antidepressant.[6] This legacy has spurred the development of numerous other cyclopropylamine derivatives, particularly as inhibitors for enzymes with homologous catalytic domains, such as Lysine-Specific Demethylase 1 (LSD1).[7][8]
Focus Molecule: this compound
This compound is a disubstituted amine featuring a benzyl group and two cyclopropyl rings attached to the nitrogen atom. This structure is of particular interest as it combines the metabolic stability offered by the cyclopropyl groups with the synthetic tractability and potential for aromatic interactions provided by the benzyl group.
Physicochemical Properties
While extensive public data on this compound is limited, we can infer its properties from its structure and related compounds.
| Property | Predicted/Reported Value | Source/Comment |
| Molecular Formula | C₁₃H₁₇N | - |
| Molecular Weight | 187.28 g/mol | - |
| Boiling Point | ~230 - 235 °C | For N-Benzyl-N-cyclopropylamine[9] |
| logP (Octanol/Water) | ~1.94 | For N-benzylcyclopropylamine[10] |
| Solubility | Poorly soluble in water | For N-Benzyl-N-cyclopropylamine[9] |
Note: Data for the closely related N-benzylcyclopropylamine is used for estimation where direct data for the dicyclopropyl variant is unavailable.
Synthesis and Experimental Protocol
The synthesis of N-substituted cyclopropylamines can be approached through several routes. A common and effective method is reductive amination. Below is a representative protocol for the synthesis of a related compound, N-benzylcyclopropylamine, which can be adapted.
Protocol: Synthesis of N-benzylcyclopropylamine via Reductive Amination
This protocol describes the reaction between benzaldehyde and cyclopropylamine to form an imine, which is subsequently reduced to the target secondary amine.
Materials:
-
Benzaldehyde
-
Cyclopropylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Palladium on Carbon (Pd/C) and H₂ gas
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol. Add cyclopropylamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-4 hours. The reaction can be monitored by TLC or GC to confirm the formation of the benzylidenecyclopropylamine intermediate.[11]
-
Reduction:
-
(Using NaBH₄): Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.
-
(Using Catalytic Hydrogenation): Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (e.g., 1 atm or higher) and stir vigorously until hydrogen uptake ceases.[11]
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol under reduced pressure.
-
Add diethyl ether and saturated NaHCO₃ solution to the residue. Separate the organic layer.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, N-benzylcyclopropylamine, can be purified by column chromatography on silica gel or by distillation.
Causality: The choice of a water-miscible solvent like methanol is effective for the iminization step.[11] For the reduction, NaBH₄ is a mild and convenient reducing agent for laboratory scale, while catalytic hydrogenation is highly efficient and scalable for industrial applications.
Comparative Analysis with Other Cyclopropylamine Derivatives
To understand the unique position of this compound, we compare it with two important classes of cyclopropylamine derivatives: a clinically established drug (Tranylcypromine) and an advanced research scaffold (Styrenylcyclopropylamines).
Tranylcypromine (trans-2-Phenylcyclopropyl-1-amine)
Overview: Tranylcypromine (TCP) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO-A and MAO-B) and is used as an antidepressant.[6][12] Its mechanism involves the cyclopropylamine moiety, which covalently modifies the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[7][8]
Structural Comparison:
-
N-Substitution: TCP is a primary amine, whereas our focus molecule is a tertiary amine. This difference significantly impacts basicity, polarity, and the potential for hydrogen bonding.
-
Ring Substitution: In TCP, the cyclopropane ring is substituted with a phenyl group, making it structurally analogous to amphetamine.[6] this compound has two unsubstituted cyclopropyl groups directly on the nitrogen.
Performance Comparison:
| Feature | This compound (Predicted) | Tranylcypromine (Established) |
| Primary Target | Unknown; potential for enzyme inhibition (e.g., LSD1) | Monoamine Oxidase (MAO-A/B)[6][12] |
| Metabolic Stability | High (due to two cyclopropyl groups and tertiary amine) | Moderate; subject to metabolism despite cyclopropyl group |
| Synthetic Access | Straightforward (e.g., reductive amination) | Multi-step synthesis involving cyclopropanation[13] |
| Key Liabilities | Potential for CYP450 inactivation via MIC formation[14] | "Cheese effect" (hypertensive crisis with tyramine-rich foods), drug-drug interactions (serotonin syndrome)[12][15] |
Styrenylcyclopropylamine Derivatives (LSD1 Inhibitors)
Overview: The discovery that Tranylcypromine inhibits the histone demethylase LSD1 (which is structurally homologous to MAOs) has led to the development of new cyclopropylamine-based anticancer agents.[7][8][13] Styrenylcyclopropylamines are a novel class of potent and selective covalent inhibitors of LSD1 that work by covalently labeling the FAD cofactor.[7]
Structural Comparison:
-
Core Scaffold: Both feature the core cyclopropylamine "warhead."
-
Substitution Pattern: Styrenylcyclopropylamines incorporate a styrenyl moiety (a vinylbenzene group) which is critical for their specific mechanism-based inhibition of LSD1.[7] this compound lacks this specific functional group but possesses a benzyl group that could be modified to explore similar interactions.
Performance Comparison:
| Feature | This compound | Styrenylcyclopropylamine LSD1 Inhibitors |
| Potency (LSD1) | Untested, but the core structure suggests potential | Highly potent (e.g., compound 34 has <4 nM biochemical IC₅₀)[7][16] |
| Mechanism | Likely reversible or weak irreversible inhibition | Mechanism-based covalent inactivation of FAD cofactor[7] |
| Selectivity | Unknown | Optimized for high selectivity for LSD1 over MAO-A/B[7] |
| Application | Research chemical | Investigational anticancer agents for AML, SCLC[13][17] |
Key Experimental Considerations and Data Visualization
Assessing Metabolic Stability
While the cyclopropyl group generally confers stability, the overall metabolic profile of a cyclopropylamine can be complex. The amine functionality can be a site for metabolism.
Expert Insight: The metabolism of cyclopropylamines can sometimes lead to the formation of reactive intermediates through ring-opening, which can form adducts with cellular proteins.[4][18] Furthermore, N-benzylcyclopropylamines have been shown to inactivate CYP450 enzymes through the formation of Metabolic Intermediate Complexes (MICs), where a nitroso metabolite coordinates to the heme iron.[14] This is a critical liability to assess during drug development.
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
Acetonitrile with internal standard for quenching and analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer. Pre-warm to 37 °C.
-
Reaction Initiation: In a microplate, combine the microsomal suspension and the test compound (at a final concentration, e.g., 1 µM). Allow to pre-incubate for 5 minutes at 37 °C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Visualizing Key Concepts with Graphviz
Chemical Structures
Caption: Core structures of the compared cyclopropylamine derivatives.
General Synthetic Workflow
Caption: General workflow for synthesis via reductive amination.
Mechanism of MAO/LSD1 Inhibition
Caption: Covalent inactivation of FAD-dependent amine oxidases.
Conclusion and Future Outlook
This compound represents an intriguing scaffold that leverages the known benefits of the cyclopropylamine motif. Its dicyclopropyl substitution suggests enhanced metabolic stability compared to mono-cyclopropyl derivatives like Tranylcypromine. However, this is a double-edged sword, as the tertiary amine structure also presents a potential liability for CYP450 inactivation via MIC formation, a critical parameter to evaluate experimentally.
Compared to the highly optimized styrenylcyclopropylamine LSD1 inhibitors, this compound serves as a more fundamental, less decorated starting point. Its value lies in its potential as a core structure for fragment-based design or for building focused libraries. The benzyl group provides a readily modifiable handle for exploring structure-activity relationships (SAR) against various targets.
For researchers in drug development, the key takeaway is that while the cyclopropylamine core is a powerful tool for enhancing drug-like properties, its performance is highly dependent on the overall molecular context. A thorough, comparative evaluation of synthesis, metabolic fate, and biological activity is essential for successfully translating these promising scaffolds into clinical candidates. Future work should focus on obtaining empirical data for this compound and its analogues to validate these predictions and unlock their therapeutic potential.
References
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link][1][2]
-
Mould, D. P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][7]
-
Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate? [Link][12]
-
Drugs.com. (2025). Tranylcypromine: Package Insert / Prescribing Info / MOA. [Link][15]
-
YouTube. (2025). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][19]
-
Kim, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link][13]
-
Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link][17]
-
Patel, P. D., & Le, J. K. (2025). Tranylcypromine. StatPearls - NCBI Bookshelf. [Link][20]
-
Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Link][16]
-
Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link][8]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][4]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
-
Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-6-8). [Link][10]
-
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link][21]
-
de Meijere, A., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link][22]
-
Parham, R., et al. (2007). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link][18]
-
Osawa, Y., & Coon, M. J. (1989). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link][14]
-
Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines. [11]
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A Senior Application Scientist's Guide to Benchmarking Novel Monoamine Oxidase Inhibitors: A Case Study with N-Benzyl-N-cyclopropylcyclopropanamine
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of modern therapeutics. However, moving a compound from initial hit to lead candidate requires rigorous, multi-faceted performance benchmarking. This guide provides a comprehensive framework for characterizing a novel inhibitor, using the hypothetical compound N-Benzyl-N-cyclopropylcyclopropanamine as a case study against the well-established therapeutic target, Monoamine Oxidase (MAO). We will detail the essential biochemical and cell-based assays required to determine potency (IC50), selectivity, and mechanism of action, comparing our novel compound against industry-standard benchmarks. This document serves as both a strategic overview and a practical, step-by-step protocol manual for researchers in pharmacology and drug development.
Introduction: The Critical Role of Monoamine Oxidase in Neuropharmacology
Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor specificities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenethylamine.[1] Dopamine is a substrate for both.[1]
Due to their central role in regulating neurotransmitter levels, MAOs are significant targets for treating neurological and psychiatric disorders.[1] Inhibitors of MAO (MAOIs) are effective therapeutics for depression, anxiety, and Parkinson's disease.[1] The clinical utility of an MAOI is defined by its potency, its selectivity for MAO-A versus MAO-B, and its mechanism of inhibition (reversible vs. irreversible).
This guide will establish a robust benchmarking workflow for a novel compound, which we will call NBCP , against MAO-A. We will compare its performance to two well-characterized inhibitors:
-
Clorgyline: A potent, selective, and irreversible inhibitor of MAO-A.[2][3][4]
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[5][6][7]
By the end of this guide, we will have a complete pharmacological profile of NBCP, enabling an informed decision on its therapeutic potential.
Part 1: Biochemical Potency and Selectivity Profiling (IC50 Determination)
Expertise & Experience: The Rationale Behind IC50
The first critical parameter for any inhibitor is its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. Equally important is selectivity. Many therapeutic targets exist as multiple isoforms (like MAO-A and MAO-B). An ideal drug candidate often selectively inhibits one isoform to maximize therapeutic effect while minimizing off-target side effects. Therefore, we must determine the IC50 of NBCP against both MAO-A and MAO-B.
The most common method for this is a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity.[8][9][10] This method is sensitive, reliable, and adaptable to high-throughput screening.[9]
Experimental Workflow: IC50 Determination
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Navigating the Landscape of Cyclopropylamine-Based Enzyme Inhibitors: A Comparative Cross-Validation Guide
For Immediate Release
Shanghai, China – January 21, 2026 – In the intricate world of drug discovery, particularly in the fields of neuroscience and oncology, the cyclopropylamine scaffold has emerged as a cornerstone for designing potent enzyme inhibitors.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive cross-validation of experimental results for a key derivative, cis-N-benzyl-2-methoxycyclopropylamine, and compares its performance against the foundational molecule, tranylcypromine, and other relevant analogs. We will delve into the causality behind experimental designs, provide robust, self-validating protocols, and present a clear, data-driven comparison to guide future research.
The initial focus on "N-Benzyl-N-cyclopropylcyclopropanamine" revealed a lack of published experimental data. To provide a scientifically rigorous and valuable guide, we have pivoted to a closely related and well-documented analog, cis-N-benzyl-2-methoxycyclopropylamine, which allows for a robust comparative analysis based on available literature.
The Significance of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a critical pharmacophore responsible for the mechanism-based inhibition of flavin-dependent enzymes.[2][3][4] Its strained ring structure facilitates the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to irreversible inhibition.[5] This mechanism is central to the therapeutic effects of molecules like tranylcypromine, a non-selective inhibitor of monoamine oxidases (MAO-A and MAO-B) used in the treatment of depression.[5][6] More recently, this same chemical reactivity has been harnessed to target Lysine-specific demethylase 1 (LSD1), an FAD-dependent enzyme overexpressed in various cancers, making this class of compounds highly relevant for oncological research.[7][8]
Comparative Analysis: cis-N-benzyl-2-methoxycyclopropylamine vs. Tranylcypromine
A pivotal study has highlighted cis-N-benzyl-2-methoxycyclopropylamine as a highly potent and selective inhibitor.[2][3][4] This compound demonstrates a significant improvement in selectivity for MAO-B over MAO-A, a desirable characteristic for developing treatments for neurodegenerative diseases like Parkinson's, with potentially fewer side effects than non-selective inhibitors.[9]
Table 1: Comparative Inhibitory Activity (IC₅₀)
| Compound | Target | IC₅₀ (after 30 min pre-incubation) | Selectivity (MAO-A/MAO-B) | Reference |
| Tranylcypromine | MAO-A | ~200 nM | ~1 | [5] |
| MAO-B | ~200 nM | [5] | ||
| LSD1 | 21,000 nM | N/A | [5] | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | 0.029 | [2][3][4] |
| MAO-B | 5 nM | [2][3][4] | ||
| LSD1 | No Inhibition Observed | N/A | [2][3][4] |
The data clearly indicates that cis-N-benzyl-2-methoxycyclopropylamine is over 20-fold more effective than tranylcypromine at inhibiting MAO-B and exhibits remarkable selectivity.[2][3][4] Furthermore, its lack of activity against LSD1 makes it a more specific tool for studying MAO-B function.[2][3]
Mechanism of Action: A Visualized Pathway
The irreversible inhibition of MAOs by cyclopropylamines prevents the degradation of monoamine neurotransmitters (e.g., dopamine, norepinephrine, serotonin), leading to their accumulation in the synapse. This is the foundational mechanism for their antidepressant and neuroprotective effects.
Caption: Mechanism of action of cyclopropylamine-based MAO inhibitors.
Cross-Validation: Protocols for Scientific Rigor
To ensure the trustworthiness and reproducibility of experimental findings, a robust cross-validation strategy is essential. This involves independent verification of results using standardized and well-documented protocols.
The synthesis of novel cyclopropylamine analogs is a multi-step process. A generalizable approach often involves asymmetric cyclopropanation followed by a Curtius rearrangement to form the key amine group.[10]
Experimental Workflow: Synthesis of Tranylcypromine Analogs
Caption: Generalized synthetic workflow for cyclopropylamine analogs.
Protocol for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of the synthesized compound.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, aiming for >95% purity for use in biological assays.
This protocol is designed to determine the IC₅₀ value of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (e.g., cis-N-benzyl-2-methoxycyclopropylamine)
-
Amplex® Red MAO Assay Kit (or similar fluorescence-based kit)
-
96-well black plates
-
Phosphate buffer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Pre-incubation (for irreversible inhibitors): In a 96-well plate, add the MAO enzyme (A or B) and the test compound dilutions. Incubate for a set time (e.g., 30 minutes) at room temperature to allow for irreversible binding.[2][3]
-
Reaction Initiation: Add the substrate mixture (containing Amplex® Red reagent, horseradish peroxidase, and the MAO substrate) to each well to start the reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader. The rate of hydrogen peroxide production is proportional to MAO activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validation:
-
Positive Control: Include a known inhibitor (e.g., tranylcypromine) in each assay to validate the assay's performance.
-
Reversibility Check: To confirm irreversible inhibition, dilute the enzyme-inhibitor mixture after pre-incubation. A lack of activity restoration confirms irreversible binding.[2][3]
Future Directions and Broader Implications
The development of selective MAO-B inhibitors like cis-N-benzyl-2-methoxycyclopropylamine represents a significant advancement. The high potency and selectivity of this compound make it a valuable lead for developing therapeutics for neurodegenerative disorders with a potentially improved safety profile.[4] The structure-activity relationship (SAR) insights gained from comparing these molecules can guide the rational design of future inhibitors with even greater potency and selectivity for various FAD-dependent enzymes.[8]
The cross-validation of these experimental results through standardized, reproducible protocols is paramount to the integrity of scientific discovery. By building upon this validated foundation, the research community can accelerate the development of novel therapeutics for complex diseases.
References
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16). Available at: [Link]
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Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Available at: [Link]
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Ganesan, A., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. Available at: [Link]
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Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate. Available at: [Link]
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Sun, K., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. PubMed. Available at: [Link]
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Sathiroala, A., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Available at: [Link]
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A Comparative Guide to the Therapeutic Index of N-Benzyl-N-cyclopropylcyclopropanamine, a Novel MAO-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of the therapeutic index (TI) for the novel investigational compound N-Benzyl-N-cyclopropylcyclopropanamine (BCP). As drug development pivots towards maximizing safety without compromising efficacy, a thorough understanding of a compound's therapeutic window is paramount.[1][2] This document outlines the preclinical methodologies to determine the TI of BCP, contextualizes its potential clinical utility by comparing it to established monoamine oxidase inhibitors (MAOIs), and explains the scientific rationale behind each experimental step.
Disclaimer: this compound is presented here as a hypothetical compound for illustrative purposes. The experimental data and outcomes are simulated based on established pharmacological principles for this class of drugs.
Introduction: The Critical Role of the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic effect.[3][4] It is classically calculated as:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of a population exhibits the desired therapeutic effect.[5][6]
A wider therapeutic index is preferable, as it indicates a larger margin of safety between the effective and toxic doses.[1][2] Drugs with a narrow therapeutic index require careful dose titration and patient monitoring.[5] For central nervous system (CNS) agents like MAOIs, which are associated with significant toxicity in overdose, a favorable TI is a critical determinant of clinical viability.[7][8]
Profile of this compound (BCP)
BCP is a novel, rationally designed small molecule. Its structure, featuring cyclopropylamine and benzyl moieties, suggests a mechanism of action involving the inhibition of monoamine oxidase (MAO). For the purpose of this guide, we postulate that BCP is a reversible and selective inhibitor of monoamine oxidase A (MAO-A) . This selectivity is intended to reduce the risk of hypertensive crises associated with dietary tyramine, a major drawback of older, non-selective MAOIs like tranylcypromine.[9][]
The primary therapeutic indication for BCP is treatment-resistant major depressive disorder. Its efficacy stems from inhibiting the breakdown of key neurotransmitters (serotonin, norepinephrine), thereby increasing their synaptic availability.[11]
Preclinical Workflow for Therapeutic Index Determination
The evaluation of a drug's TI is a core component of the preclinical development package, providing essential data to justify moving to human trials.[12] The workflow involves distinct efficacy and toxicity studies, typically conducted in rodent models.
Caption: Dose-response curves illustrating the therapeutic window.
Comparative Analysis of Therapeutic Index
The calculated TI of BCP provides a quantitative basis for comparison against existing antidepressants with a similar mechanism of action. This comparison is vital for assessing its potential safety advantages.
| Compound | Class | ED50 (mg/kg) (Hypothetical/Reported) | TD50 (mg/kg) (Hypothetical/Reported) | Therapeutic Index (TI = TD50/ED50) | Key Characteristics |
| BCP (Hypothetical) | Reversible MAO-A Inhibitor | 10 | 300 | 30 | High selectivity for MAO-A; reversible inhibition designed to lower tyramine interaction risk. |
| Moclobemide | Reversible MAO-A Inhibitor | ~20 | >730 (Mouse LD50) [13][14] | >36.5 | Considered to have a wide therapeutic index and is relatively safe in overdose. [13][14] |
| Tranylcypromine | Irreversible, Non-selective MAOI | ~2-5 | ~20-30 (Lethal dose ~4-6 mg/kg) [15] | ~4-10 | Low therapeutic index; high risk of hypertensive crisis and drug interactions. [7][16] |
Note: Data for comparator drugs are compiled from various preclinical and clinical reports and may not be directly comparable due to different experimental conditions. The LD50 (Lethal Dose 50%) is used for Moclobemide as a proxy for toxicity due to available data.
Interpretation of Results
The hypothetical data position BCP with a therapeutic index of 30 . This is substantially wider than that of the non-selective, irreversible MAOI tranylcypromine, suggesting a significantly improved safety profile. Its TI is comparable to that of moclobemide, another reversible MAO-A inhibitor known for its relative safety. [17][14] The key scientific rationale for BCP's improved TI over tranylcypromine lies in its reversible mechanism. In the presence of high tyramine concentrations, a reversible inhibitor like BCP can be displaced from the MAO-A enzyme, allowing some tyramine to be metabolized and blunting the hypertensive response. []In contrast, an irreversible inhibitor permanently deactivates the enzyme, requiring weeks for new enzyme synthesis to restore function, leading to a prolonged period of high risk. [15]
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A Senior Scientist's Guide to Reproducible Biological Assays for N-Benzylcyclopropylamine Derivatives as Monoamine Oxidase Inhibitors
Introduction: Deciphering the Target and Rationale
Initial inquiries for "N-Benzyl-N-cyclopropylcyclopropanamine" did not yield a readily identifiable compound in public chemical databases. This suggests the compound may be novel, proprietary, or a structural misrepresentation. However, the core chemical scaffold, N-benzylcyclopropylamine, is a well-established pharmacophore renowned for its potent inhibition of monoamine oxidases (MAO). Cyclopropylamine-based structures are known to act as mechanism-based inhibitors of these critical enzymes. For instance, the closely related compound, cis-N-benzyl-2-methoxycyclopropylamine, has been identified as a highly potent and selective irreversible inhibitor of MAO-B, surpassing the efficacy of the classic MAO inhibitor, Tranylcypromine[1][2][3].
Given this strong pharmacological precedent, this guide will focus on the rigorous and reproducible bioassay methodologies required to characterize compounds within the N-benzylcyclopropylamine class. Our central hypothesis is that the intended target of "this compound" and its analogs are the flavoenzymes MAO-A and MAO-B. These enzymes are pivotal in the catabolism of key neurotransmitters, making them significant targets in the development of therapeutics for neurological and psychiatric disorders[4].
This guide will provide an in-depth comparison of prevalent assay platforms for determining MAO inhibition, with a stringent focus on the parameters that govern experimental reproducibility. We will dissect the methodologies of luminescent, fluorescent, and chromatographic assays, offering field-proven insights to ensure the generation of robust and reliable data for novel N-benzylcyclopropylamine derivatives. As a benchmark for performance, we will reference data from well-characterized MAO inhibitors, including the non-selective inhibitor Tranylcypromine, the MAO-A selective inhibitor Clorgyline, and the MAO-B selective inhibitor Selegiline (Deprenyl).
The Target: Monoamine Oxidase (MAO) Signaling Pathway
Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. This enzymatic action is a critical mechanism for regulating neurotransmitter levels in the brain. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and other neurological conditions.
Figure 2: Workflow of the Luminescent MAO-Glo™ Assay.
Experimental Protocol: MAO-Glo™ Assay
-
Reagent Preparation: Prepare the MAO-Glo™ substrate in the appropriate MAO reaction buffer. Dilute the MAO-A or MAO-B enzyme to the desired concentration in the reaction buffer.
-
Compound Plating: Add 0.5 µL of the test compound (N-benzylcyclopropylamine derivative) at various concentrations to the wells of a 96-well white polystyrene plate. Include wells with a positive control inhibitor (e.g., Tranylcypromine) and a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add 25 µL of the diluted MAO enzyme to each well.
-
Substrate Addition: Add 25 µL of the MAO-Glo™ substrate to initiate the reaction.
-
First Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Detection Reagent Addition: Add 50 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Second Incubation: Incubate for 20 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader. [5]
Fluorometric Assay
Fluorometric assays for MAO activity are widely used due to their sensitivity and adaptability to high-throughput screening. [6][7]A common approach involves the use of a non-fluorescent substrate that is converted by MAO into a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.
Figure 3: Workflow of a Fluorometric MAO Assay.
Experimental Protocol: Fluorometric Assay using Kynuramine
-
Reagent Preparation: Prepare a stock solution of kynuramine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Dilute the MAO-A or MAO-B enzyme in the same buffer.
-
Reaction Mixture: In a 96-well black plate, add the MAO enzyme, buffer, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the kynuramine substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Data Acquisition: Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 400 nm. [8][9]The assay can be performed in either a kinetic or endpoint mode.
LC-MS/MS-Based Assay
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for measuring MAO activity. [10][11]This technique directly measures the formation of the enzymatic product from the substrate, providing a robust and often interference-free readout.
Figure 4: Workflow of an LC-MS/MS-Based MAO Assay.
Experimental Protocol: LC-MS/MS Assay
-
Reaction Setup: In a microcentrifuge tube, combine the MAO enzyme, buffer, and the test compound.
-
Initiation and Incubation: Add the substrate (e.g., kynuramine or a specific substrate for MAO-A or MAO-B) to start the reaction and incubate at 37°C for a specified time.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also contains an internal standard for quantification.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system for analysis of the product.
Quantitative Comparison of Assay Reproducibility
The reproducibility of an assay is paramount for making confident decisions in drug discovery. Key metrics for assessing reproducibility include the coefficient of variation (CV) for intra- and inter-assay precision, and the Z'-factor for high-throughput screening (HTS) assays. [12][13][14]
| Assay Type | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) | Typical Z'-Factor | Throughput | Sensitivity | Susceptibility to Interference |
|---|---|---|---|---|---|---|
| Luminescent (MAO-Glo™) | < 5% | < 10% | > 0.8 | High | Very High | Low |
| Fluorometric | 5-10% | 10-15% | 0.5 - 0.8 | High | High | Moderate (compound fluorescence) |
| LC-MS/MS | < 5% | < 10% | Not typically used | Low | Very High | Very Low |
Note: The values in this table are representative and can vary depending on the specific assay conditions, reagents, and instrumentation.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [12][13]The MAO-Glo™ assay consistently demonstrates high Z'-factor values, indicating a large separation between positive and negative controls and low data variability. [15]Fluorometric assays can also achieve acceptable Z'-factors, but are more prone to interference from fluorescent test compounds. [16]LC-MS/MS, while having excellent precision, is generally not amenable to primary HTS due to its lower throughput.
Expert Insights for Ensuring Assay Reproducibility
Beyond the choice of assay platform, several critical experimental parameters must be carefully controlled to ensure the reproducibility of your MAO inhibition data.
-
Enzyme Quality and Concentration: Use a consistent source and lot of recombinant MAO enzymes. The enzyme concentration should be optimized to ensure that the reaction proceeds in the linear range with respect to time and enzyme concentration.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will influence the apparent IC50 value of competitive inhibitors. It is crucial to use a substrate concentration at or below the Km to accurately determine the potency of competitive inhibitors. [17]* Incubation Times: For irreversible inhibitors like many cyclopropylamine derivatives, the IC50 value is time-dependent. [2]It is essential to maintain a consistent pre-incubation time of the inhibitor with the enzyme before adding the substrate to obtain reproducible results.
-
Control Compounds: Always include reference inhibitors with known IC50 values (e.g., Tranylcypromine, Clorgyline, Selegiline) in every assay plate. This allows for the normalization of data across different experiments and provides a quality control check for the assay performance.
-
Data Analysis: Utilize a robust data analysis software to fit the dose-response curves and calculate the IC50 values. A four-parameter logistic model is typically used for this purpose.
Conclusion
While the specific compound "this compound" remains to be fully characterized, its structural similarity to known potent MAO inhibitors strongly suggests its likely biological target. For researchers investigating this and related N-benzylcyclopropylamine derivatives, a thorough understanding of the available bioassay methodologies is crucial for generating reliable and reproducible data.
The luminescent MAO-Glo™ assay offers a superior combination of sensitivity, throughput, and reproducibility, making it an excellent choice for primary screening and lead optimization. Fluorometric assays provide a cost-effective alternative for HTS, although they require careful counter-screening to identify potential artifacts. LC-MS/MS serves as the gold standard for confirming hits and providing highly accurate quantitative data, albeit at a lower throughput.
By carefully selecting the appropriate assay platform and meticulously controlling the experimental variables outlined in this guide, researchers can confidently characterize the MAO inhibitory potential of novel N-benzylcyclopropylamine derivatives and advance the development of new therapeutics for neurological disorders.
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Yan, Z., Caldwell, G. W., & Jones, W. J. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 18(7), 765–770. [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(6), 760–766. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl-N-cyclopropylcyclopropanamine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the cradle-to-grave responsibility for these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-Benzyl-N-cyclopropylcyclopropanamine, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, treating the substance as hazardous based on the properties of structurally similar compounds, is not only prudent but essential for ensuring laboratory safety and environmental protection.[1]
The procedures outlined below are based on the known hazards of related molecules, including benzylamines and cyclopropylamines. These compounds often exhibit corrosive properties, toxicity, and environmental hazards.[2][3][4][5][6] Therefore, this compound must be managed as a hazardous waste stream in strict accordance with local, state, and federal regulations.[3][7]
Hazard Assessment and Chemical Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted by evaluating its structural components.
-
Benzylamine moiety: Benzylamines can be combustible liquids and are harmful to aquatic life. They are also known skin and eye irritants.
-
Cyclopropylamine moiety: Cyclopropylamines are often flammable, corrosive, and can cause severe skin burns and eye damage.[3][5] They are also typically harmful if swallowed or inhaled.[5][7]
-
Tertiary amine structure: Tertiary amines can have a strong, unpleasant odor and should be handled in a well-ventilated area.[8]
Based on this analysis, it is imperative to handle this compound with the assumption that it is corrosive, toxic, and environmentally hazardous.
Table 1: Inferred Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale |
|---|---|---|
| Appearance | Colorless to pale yellow liquid[8] | Based on similar benzylamine compounds. |
| Odor | Amine-like[8] | Characteristic of amine compounds. |
| Solubility | Poorly soluble in water; soluble in organic solvents[8] | Common for similar organic amines. |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides[2][3][9] | Typical reactivity for amines. |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling any waste containing this compound, appropriate PPE must be worn.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are essential.[11] Contaminated gloves should be disposed of immediately.[12]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]
Waste Segregation and Collection
Proper segregation of hazardous waste at the point of generation is critical to ensure safe disposal and regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] Include the date of initial waste accumulation.
-
Aqueous vs. Organic Waste:
-
Organic Waste Stream: Collect pure this compound and solutions in organic solvents in a designated organic waste container.
-
Aqueous Waste Stream: Collect aqueous solutions containing this compound in a separate aqueous waste container. Do not pour any amount down the drain, as it is presumed to be harmful to aquatic life.[4][5]
-
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or contaminated labware, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11][13]
Diagram 1: Waste Segregation Workflow
Caption: Decision workflow for segregating this compound waste streams.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[14] Do not use combustible materials.
-
Neutralization (for acidic spills): While this compound is a base, if it is spilled with an acid, the residue can be cautiously neutralized.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Final Disposal Procedures
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service in accordance with all applicable regulations.[5][7]
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup of the hazardous waste from the laboratory's SAA.
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
-
Transportation and Disposal: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method for this type of chemical waste is high-temperature incineration.[14]
Diagram 2: Disposal Logistics Pathway
Caption: The logistical pathway for the final disposal of hazardous chemical waste.
By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Retrieved from [Link]
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Shaabani, A., Hooshmand, S. E., & Nazeri, M. T. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of N-Benzyl-N-cyclopropylcyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Anticipated Hazards and Risk Mitigation
Based on the chemical class, N-Benzyl-N-cyclopropylcyclopropanamine is anticipated to be an irritant and potentially corrosive. Similar amine compounds are known to cause severe skin burns and eye damage.[1][2][3][4] Vapors may also cause respiratory irritation.[5] Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.
Core Principles for Safe Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[3][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[7][8][9]
-
Hygiene Practices: Adherence to strict laboratory hygiene is critical to prevent accidental exposure and contamination.[10][11]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for any procedure involving this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times.[12][13] For procedures with a higher risk of splashing, a full-face shield must be worn in addition to goggles.[8] This provides a secondary barrier of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8] Double gloving may be appropriate for larger quantities or prolonged handling. Never wear compromised gloves.[13] |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement.[8] For added protection against spills, a chemical-resistant apron should be worn over the lab coat.[8] |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes, sandals, or clogs are strictly prohibited in the laboratory.[8] |
| Respiratory Protection | Respirator | A respirator may be necessary if working in an area with inadequate ventilation or where there is a potential for aerosolization.[8][12] The type of respirator and cartridge should be selected based on a formal risk assessment. A NIOSH-approved respirator with cartridges suitable for organic vapors and amines is a prudent choice.[6] |
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.
Experimental Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely incorporating this compound into your research.
Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Before beginning any work, conduct a thorough risk assessment for your specific experiment.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If trained and equipped, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material into a designated, labeled waste container.[6]
-
Decontaminate the spill area as per your institution's guidelines.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all chemical waste.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Protocol: Dispose of all hazardous waste through your institution's EHS program.[1][14][15] Never pour chemical waste down the drain.[10]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected individual to fresh air.[1][4][15] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][4] Seek immediate medical attention. |
This guide is intended to foster a culture of safety and preparedness. By understanding the potential hazards and adhering to these protocols, you can minimize risks and ensure a safe laboratory environment for yourself and your colleagues.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
